BU72
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H32N2O2 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(1R,2S,4R,5S,6R,9R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |
InChI |
InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25+,26-,27+,28+/m1/s1 |
Clé InChI |
RGJHUVJQGAAZLK-GKTFKBBASA-N |
SMILES isomérique |
C[C@@]12C[C@@]34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |
SMILES canonique |
CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BU72 at the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a potent and high-affinity morphinan (B1239233) agonist for the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is the primary target for many clinically used opioid analgesics.[1] Its exceptional affinity, with reported Ki values in the sub-nanomolar range, makes it a valuable pharmacological tool for investigating the intricacies of opioid receptor function and signaling.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the μ-opioid receptor, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its engagement with cellular signaling pathways.
Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of heterotrimeric Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.[1][3] The Gβγ subunit, for instance, can inhibit N-type voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a reduction in neuronal excitability.[3]
In addition to G-protein signaling, the μ-opioid receptor can also engage the β-arrestin pathway, which is often associated with receptor desensitization, internalization, and some of the adverse effects of opioids.[4][5] this compound has been characterized as a G protein-biased agonist, suggesting it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1][5] This property has made this compound a subject of significant interest in the development of safer opioid analgesics with reduced side-effect profiles.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's interaction with the μ-opioid receptor, compiled from various studies.
Opioid Receptor Binding Affinities of this compound
| Receptor | Radioligand | Preparation | K_i_ (nM) | Reference(s) |
| Mu (μ) | [³H]DAMGO | CHO cell membranes expressing human μ-opioid receptor | 0.25 ± 0.04 | [6] |
| Mu (μ) | Not Specified | Crude brain membranes | 0.15 | [2][7] |
| Mu (μ) | Not Specified | Transfected cell membranes | < 0.15 | [2][7] |
| Mu (μ) | Not Specified | Purified μOR with G_i_ protein | 0.01 | [1][2][7] |
| Mu (μ) | [³H]diprenorphine | μOR in HDL particles | 0.470 | [8][9] |
| Mu (μ) + G_i_ | [³H]diprenorphine | μOR in HDL particles | 0.010 (47-fold increase) | [8][9] |
| Mu (μ) + Nb39 | [³H]diprenorphine | μOR in HDL particles | 0.016 (29-fold increase) | [8][9] |
| Delta (δ) | [³H]DPDPE | CHO cell membranes expressing human δ-opioid receptor | 1.8 ± 0.3 | [6] |
| Kappa (κ) | [³H]U69,593 | CHO cell membranes expressing human κ-opioid receptor | 3.5 ± 0.6 | [6] |
Functional Activity of this compound at Opioid Receptors
| Assay | Receptor | Parameter | Value (nM) | Reference(s) |
| Gα_i_ Activation (BRET) | Mu (μ) | EC_50_ | 0.079 | [10] |
| Not Specified | Mu (μ) | EC_50_ | 0.054 | [11] |
| Not Specified | Kappa (κ) | EC_50_ | 0.033 | [11] |
| Not Specified | Delta (δ) | EC_50_ | 0.58 | [11] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of this compound with the μ-opioid receptor are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i_) of this compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: CHO cell membranes expressing the human μ-opioid receptor.[6]
-
Radioligand: [³H]DAMGO (a selective μ-opioid agonist).[6]
-
Competitor: this compound.[6]
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from CHO cells stably expressing the human μ-opioid receptor. Homogenize the cells in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-40 µg of protein per well), a fixed concentration of [³H]DAMGO, and varying concentrations of unlabeled this compound.[6]
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]DAMGO against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding (IC_50_) is determined by non-linear regression. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the μ-opioid receptor upon agonist binding.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: this compound.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Filtration Apparatus: Whatman GF/B glass fiber filters.
-
Detection: Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a final volume of 1 mL, incubate the cell membranes (5–10 µg of protein) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of this compound. To determine non-specific binding, a parallel set of tubes containing 10 µM of unlabeled GTPγS is included.
-
Incubation: Incubate the reaction mixtures for 60 minutes at 25°C.
-
Filtration: Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding of [³⁵S]GTPγS. Plot the specific binding against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC_50_ (potency) and E_max_ (efficacy) values are determined.
cAMP Accumulation Assay
This assay measures the functional consequence of μ-opioid receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the μ-opioid receptor and a cAMP biosensor (e.g., pGloSensor-22F).
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist: this compound.
-
Detection System: A luminometer or a plate reader capable of detecting the output of the cAMP biosensor.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and plate them in a multi-well format.
-
Assay Setup: Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 30 µM) to induce cAMP production.
-
Detection: Measure the level of cAMP using the biosensor. For luminescence-based sensors, this involves measuring the light output.
-
Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified. The data are expressed as a percentage of the forskolin-stimulated response. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.
β-Arrestin Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor.
Materials:
-
Cells: PathHunter® cell line co-expressing the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[1][2]
-
Agonist: this compound.
-
Detection Reagents: PathHunter® Detection Reagents containing a substrate for the complemented β-galactosidase enzyme.[1][4]
-
Detection: A chemiluminescence plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate and incubate overnight.[4]
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[1]
-
Detection: Add the PathHunter® Detection Reagents, which include a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.[1]
-
Measurement: Incubate for 60 minutes at room temperature and then measure the chemiluminescence using a plate reader.[1]
-
Data Analysis: Generate a dose-response curve by plotting the luminescence signal against the logarithm of the this compound concentration to determine the EC_50_ and E_max_ values for β-arrestin recruitment.
Signaling Pathways
G-Protein Signaling Pathway
Upon binding of this compound, the μ-opioid receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric Gi/o proteins. The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. The Gβγ dimer can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. These actions lead to a hyperpolarization of the cell membrane and a reduction in neuronal excitability, which are key mechanisms underlying the analgesic effects of opioids.
Caption: G-protein signaling pathway activated by this compound at the μ-opioid receptor.
β-Arrestin Signaling Pathway
Agonist binding to the μ-opioid receptor can also lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein signaling pathway. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which leads to the internalization of the receptor into endosomes. This process can lead to receptor downregulation or recycling back to the cell surface. β-arrestin can also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), which have been implicated in some of the adverse effects of opioids.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impedance-based analysis of mu opioid receptor signaling and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure‐Based Evolution of G Protein‐Biased μ‐Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Affinity of BU72: A Deep Dive into its Interaction with Delta and Kappa Opioid Receptors
For Immediate Release
In the intricate world of opioid pharmacology, the synthetic compound BU72 has carved a niche as a molecule of significant interest due to its potent and complex interactions with opioid receptors. This technical guide provides an in-depth exploration of the binding affinity and functional activity of this compound at the delta (δ) and kappa (κ) opioid receptors, offering valuable insights for researchers, scientists, and professionals in drug development.
Quantitative Analysis of Binding Affinity and Functional Potency
The interaction of this compound with delta and kappa opioid receptors is characterized by a distinct profile of a partial agonist at the delta-opioid receptor (DOR) and a full agonist at the kappa-opioid receptor (KOR).[1] This dual activity is quantified by various binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values, as summarized in the tables below.
Table 1: Binding Affinity (Ki) of this compound for Delta and Kappa Opioid Receptors
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Delta (δ) | [3H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | Neilan et al., 2004 |
| Kappa (κ) | [3H]-U69,593 | CHO cells expressing human κ-opioid receptor | 0.9 ± 0.1 | Neilan et al., 2004 |
Table 2: Functional Potency (EC50) of this compound at Delta and Kappa Opioid Receptors
| Receptor | Assay Type | EC50 (nM) | Reference |
| Delta (δ) | [³⁵S]GTPγS Binding | 0.58 | MedChemExpress |
| Kappa (κ) | [³⁵S]GTPγS Binding | 0.033 | MedChemExpress |
Deciphering the Signaling Cascades
The binding of this compound to delta and kappa opioid receptors initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o). This leads to the modulation of downstream effectors, influencing a range of cellular responses.
Delta-Opioid Receptor (DOR) Signaling
As a partial agonist at the DOR, this compound elicits a submaximal response compared to full agonists. The binding of this compound to DOR leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can, in turn, modulate the activity of various ion channels and other signaling proteins.
Kappa-Opioid Receptor (KOR) Signaling
In contrast to its action at the DOR, this compound acts as a full agonist at the KOR, eliciting a maximal signaling response. The activation of KOR by this compound also proceeds through Gi/o protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, KOR activation is known to modulate mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which are involved in cellular stress responses.
Experimental Protocols
The characterization of this compound's binding and functional properties relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Prepare cell membranes from cells stably expressing the human delta- or kappa-opioid receptor (e.g., CHO or HEK293 cells).
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in the assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-naltrindole for DOR or [3H]-U69,593 for KOR).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Data Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
1. Membrane Preparation:
-
As described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, add the following to the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4):
-
GDP (to a final concentration of ~10-30 µM).
-
Varying concentrations of this compound.
-
Membrane preparation.
-
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle agitation.
3. Data Analysis:
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters.
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS).
-
Plot the agonist-stimulated binding as a function of agonist concentration to determine the EC50 (potency) and Emax (efficacy).
Conclusion
This compound presents a fascinating pharmacological profile with its differential activity at delta and kappa opioid receptors. Its partial agonism at DOR and full agonism at KOR, coupled with its high potency, make it an invaluable tool for dissecting the distinct physiological roles of these two receptor systems. The detailed understanding of its binding affinities, coupled with robust experimental protocols and a clear picture of its signaling pathways, will undoubtedly facilitate further research into the development of novel therapeutics with improved efficacy and safety profiles.
References
Pharmacological Profile of BU72: An In-depth Technical Guide
Introduction
BU72 is a potent, high-efficacy morphinan (B1239233) derivative that has emerged as a significant tool in pharmacological research, particularly in the study of opioid receptors.[1] Synthesized from thebaine, this complex bridged pyrrolidinomorphinan is recognized for its exceptionally high affinity and efficacy as a μ-opioid receptor (MOR) agonist.[1][2] Its slow onset and long duration of action, coupled with potent analgesic properties, make it a valuable compound for investigating opioid receptor function and signaling.[1][3] Furthermore, this compound was instrumental in producing the first crystal structure of the active μ-opioid receptor, providing unprecedented insights into the mechanics of receptor activation.[1][4]
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. It details the compound's binding affinities, functional activities, and in vivo effects, supported by summaries of key experimental methodologies and visualizations of its associated signaling pathways.
Core Pharmacological Data
The pharmacological activity of this compound is defined by its interaction with opioid receptors. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Data Presentation
Table 1: Receptor Binding Affinities (Ki)
The binding affinity of this compound is a measure of how tightly it binds to a receptor, determined through competitive radioligand binding assays. The inhibition constant (Ki) is inversely related to affinity; a lower Ki value signifies a stronger binding interaction.[2][5]
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| μ (mu) | [³H]-DAMGO | CHO cells expressing human μ-opioid receptor | 0.23 ± 0.04 | Neilan et al., 2004[1] |
| μ (mu) | - | Crude brain membranes | 0.15 | ResearchGate[6][7] |
| μ (mu) | ³H-diprenorphine | Purified μOR in HDL particles | 0.47 | Huang et al., 2015[8] |
| μ (mu) | ³H-diprenorphine | Purified μOR in HDL particles with Nb39 | 0.016 | Huang et al., 2015[8] |
| δ (delta) | [³H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | Neilan et al., 2004[1] |
| κ (kappa) | [³H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 | Neilan et al., 2004[1] |
Table 2: In Vitro Functional Activity (EC50)
Functional activity assays measure the cellular response following receptor activation. The half-maximal effective concentration (EC50) represents the concentration of an agonist required to elicit 50% of the maximal response, indicating its potency.[2]
| Assay | Receptor | Potency (EC50, nM) | Efficacy | Reference |
| [³⁵S]GTPγS Binding | μ (mu) | 0.054 | Full Agonist | MedchemExpress[9] |
| [³⁵S]GTPγS Binding | κ (kappa) | 0.033 | Full Agonist | MedchemExpress[9] |
| [³⁵S]GTPγS Binding | δ (delta) | 0.58 | Partial Agonist | MedchemExpress[9] |
In Vivo Profile: Potent Analgesia and Respiratory Depression
In animal models, this compound's high in vitro potency translates to powerful and long-lasting antinociceptive (analgesic) effects against both thermal and chemical pain.[10] These analgesic effects are mediated primarily through the μ-opioid receptor, as they can be prevented by MOR antagonists.[6][10]
However, this potent analgesia is accompanied by significant respiratory depression, a major and potentially lethal side effect of high-efficacy opioid agonists.[5][11] The profound respiratory effects have precluded this compound from further development for human use.[6] While specific ED₅₀ values are not consistently reported for direct comparison, qualitative reports confirm it is substantially more potent than morphine in producing both analgesia and respiratory depression.[5]
Experimental Protocols
The characterization of this compound relies on a suite of established in vitro and in vivo assays. The methodologies for these key experiments are detailed below.
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.[1]
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor subtype of interest. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membranes.[1]
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).[1][5]
-
Equilibrium and Filtration: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[5][12]
-
Quantification and Analysis: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12] The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.[1]
-
[³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound in activating G-proteins coupled to opioid receptors.[5][13]
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor are prepared as described above.[12]
-
Assay Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.[1][12] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS retained on the filters is quantified using a scintillation counter.[5][12]
-
Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration to generate a dose-response curve, from which EC₅₀ and Emax values are determined.[1]
-
Whole-Body Plethysmography
-
Objective: To assess the in vivo effects of this compound on respiratory function.[5]
-
Methodology:
-
Animal Acclimatization: Test animals (e.g., mice or rats) are placed in a sealed plethysmography chamber and allowed to acclimate.[14]
-
Baseline Measurement: Respiratory parameters, including respiratory rate (breaths per minute), tidal volume, and minute ventilation (respiratory rate × tidal volume), are recorded under normal conditions to establish a baseline.[14]
-
Compound Administration: Animals are administered this compound, typically via subcutaneous or intravenous injection.[14]
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored over time to measure the onset, magnitude, and duration of respiratory depression.[5]
-
Data Analysis: Dose-response curves are generated to quantify the extent of respiratory depression.[5]
-
Signaling Pathways and Workflows
As a μ-opioid receptor agonist, this compound activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs).[2] The structural changes induced by this compound binding have been elucidated through X-ray crystallography.[15]
This compound-Mediated G-Protein Signaling
The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).[2] Upon this compound binding, the μ-opioid receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.[2][15] This initiates downstream signaling events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels.[15] The crystal structure of the activated MOR bound to this compound reveals a significant outward movement of transmembrane helix 6 (TM6) by approximately 10 Å, which opens an intracellular cavity for G-protein coupling.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scireq.com [scireq.com]
- 15. escholarship.org [escholarship.org]
The Discovery and Initial Characterization of BU72: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a potent and high-efficacy morphinan (B1239233) derivative that has emerged as a critical tool in opioid research.[1] Synthesized from thebaine, this complex molecule was developed in a search for alternatives to buprenorphine for the treatment of opiate dependence.[2] Its exceptional affinity and potency at the mu-opioid receptor (MOR) have made it instrumental in structural biology, notably in the first crystallization of the active state of the MOR.[1][3] This guide provides a comprehensive overview of the initial discovery, synthesis, and pharmacological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.
Core Pharmacological Data
The pharmacological profile of this compound is defined by its high affinity and efficacy, primarily at the mu-opioid receptor, but also with significant activity at the kappa and delta-opioid receptors.[2] The following tables summarize the key quantitative findings from initial in vitro and in vivo studies.
Table 1: Receptor Binding Affinities (Kᵢ)
| Receptor | Radioligand | Preparation | Kᵢ (nM) |
| μ (mu) | [³H]-DAMGO | CHO cells expressing human μ-opioid receptor | 0.23 ± 0.04 |
| δ (delta) | [³H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 |
| κ (kappa) | [³H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 |
Data sourced from Neilan et al., 2004.[1]
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding)
| Receptor | Cell Line | Parameter | Value |
| μ (mu) | CHO-hMOR | EC₅₀ (nM) | 0.13 ± 0.03 |
| μ (mu) | CHO-hMOR | Eₘₐₓ (% of DAMGO) | 121 ± 5 |
| δ (delta) | CHO-hDOR | EC₅₀ (nM) | 30 ± 5 |
| δ (delta) | CHO-hDOR | Eₘₐₓ (% of DPDPE) | 50 ± 3 |
| κ (kappa) | CHO-hKOR | EC₅₀ (nM) | 1.9 ± 0.3 |
| κ (kappa) | CHO-hKOR | Eₘₐₓ (% of U69,593) | 100 ± 7 |
Data sourced from Neilan et al., 2004.[1]
Table 3: In Vivo Antinociceptive Activity in Mice
| Assay | Route of Administration | ED₅₀ (mg/kg) (95% CI) | Onset of Action | Duration of Action |
| Tail-flick (52°C) | Subcutaneous (s.c.) | 0.002 (0.001-0.004) | Slow | Long-lasting (>4h) |
| Hot plate (55°C) | Subcutaneous (s.c.) | 0.003 (0.002-0.005) | Slow | Long-lasting (>4h) |
Data sourced from Neilan et al., 2004.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound involves the activation of G-protein-coupled opioid receptors. The following diagrams illustrate the G-protein-mediated signaling pathway initiated by this compound binding and a typical experimental workflow for its characterization.
Caption: G-protein-mediated signaling pathway activated by this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following methodologies are foundational to the initial characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.[1]
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-, δ-, or κ-opioid receptor. Cells were homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was then washed and resuspended in the assay buffer.[1]
-
Competition Binding: Membranes were incubated with a fixed concentration of a specific radioligand ([³H]-DAMGO for MOR, [³H]-naltrindole for DOR, or [³H]-U69,593 for KOR) and varying concentrations of this compound.[1]
-
Incubation: The reaction mixture was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[1]
-
Separation and Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at opioid receptors.
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assays, membranes from CHO cells expressing the receptor of interest were used.[1]
-
Assay Components: Membranes were incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction was carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Separation and Detection: The reaction was terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins was measured by liquid scintillation counting.
-
Data Analysis: Dose-response curves were generated to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a standard full agonist like DAMGO).[1]
-
In Vivo Antinociception Assays (Tail-Flick and Hot Plate Tests)
-
Objective: To assess the analgesic (antinociceptive) effects of this compound in animal models.[1]
-
Methodology (Tail-Flick Test):
-
Animal Model: Male ICR mice were used.[1]
-
Drug Administration: this compound was administered subcutaneously (s.c.).[1]
-
Nociceptive Testing: The distal portion of the mouse's tail was exposed to a radiant heat source. The latency to a rapid flick of the tail was recorded. A cut-off time was used to prevent tissue damage.[1]
-
Data Collection: Baseline latencies were measured before drug administration. Latencies were then measured at various time points after this compound administration.[1]
-
Data Analysis: The antinociceptive effect was calculated as the Maximum Possible Effect (%MPE) = [([post-drug latency] - [baseline latency]) / ([cut-off time] - [baseline latency])] x 100. The ED₅₀, the dose that produces a 50% MPE, was then calculated.[1]
-
Conclusion
The initial characterization of this compound revealed it to be an extraordinarily potent mu-opioid receptor agonist with a complex profile that includes actions at other opioid receptors.[2] Its high efficacy and long duration of action, while demonstrating profound analgesic effects, also pointed towards significant respiratory depression, a common challenge with potent opioids.[4] The discovery and detailed study of this compound have not only provided a valuable tool for probing the intricacies of opioid receptor function and structure but also offered a lead compound for the development of future therapeutics with potentially improved safety profiles.[2] Further research, particularly into its β-arrestin recruitment profile, will continue to elucidate the full spectrum of its pharmacological activity.[1]
References
BU72: A Comprehensive Technical Guide for G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a potent and high-affinity morphinan (B1239233) derivative that has become an invaluable tool in the study of G-protein coupled receptors (GPCRs), particularly the μ-opioid receptor (MOR).[1] Its exceptional affinity and high efficacy make it a powerful probe for investigating receptor activation, signaling pathways, and for structural biology studies.[2][3] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its use, and a summary of its application in GPCR research.
This compound is a high-efficacy agonist at the μ-opioid receptor.[4] Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of intracellular signaling pathways.[1] The primary signaling cascade initiated by MOR agonists like this compound involves the activation of heterotrimeric Gi/o proteins.[1] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[1] The MOR can also signal through the β-arrestin pathway, which is often associated with the adverse effects of opioids.[1][5] this compound has been characterized as a G protein-biased agonist, suggesting it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and other common opioid ligands for easy comparison.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| This compound | 0.15 (in crude brain membranes), <0.15 (in transfected cell membranes), 0.01 (with Gᵢ protein) | Partial Agonist (specific Kᵢ not consistently reported) | Full Agonist (specific Kᵢ not consistently reported) | [1][6][7] |
| DAMGO | 0.8 - 2.5 | 10 - 50 | >1000 | [5] |
| Morphine | 1.2 - 4.0 | 68.5 | 200 - 400 | [5] |
| Fentanyl | 1.2 - 1.6 | 242.5 | >1000 | [5] |
| Buprenorphine | < 1 | ~5 | ~10 | [5] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Opioid Receptor Functional Activity (EC₅₀, nM)
| Compound | Receptor Subtype & Assay | EC₅₀ (nM) | Reference(s) |
| This compound | μ-Opioid Receptor (Agonist Activity) | 0.054 | [1][8] |
| This compound | κ-Opioid Receptor (Agonist Activity) | 0.033 | [1][8] |
| This compound | δ-Opioid Receptor (Partial Agonist Activity) | 0.58 | [1][8] |
EC₅₀ is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Biased Agonism
GPCRs can signal through multiple intracellular pathways. The two primary pathways for the μ-opioid receptor are the G-protein dependent pathway, associated with analgesia, and the β-arrestin pathway, linked to side effects such as respiratory depression and tolerance.[5] Biased agonists are ligands that preferentially activate one pathway over another.[9][10] this compound is considered a G-protein biased agonist, which makes it a valuable tool for dissecting the roles of these different signaling cascades.[1]
G-Protein Dependent Signaling Pathway of this compound. This diagram illustrates the canonical G-protein signaling cascade initiated by the binding of this compound to the μ-opioid receptor.
β-Arrestin Mediated Signaling Pathway. This diagram shows the β-arrestin pathway, which is associated with receptor desensitization and certain opioid side effects.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest or from brain tissue.[1]
-
Radioligand (e.g., [³H]-Diprenorphine).[1]
-
Unlabeled ligand for non-specific binding (e.g., Naloxone).[1]
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[1]
-
96-well plates.
-
Glass fiber filters.[11]
-
Filter harvester.[11]
-
Scintillation counter.[11]
-
Scintillation cocktail.[11]
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Membrane preparation to initiate the binding reaction.
-
-
Incubate the plate to allow the binding to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a filter harvester.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
Experimental Workflow for Radioligand Competition Binding Assay. This flowchart outlines the key steps in determining the binding affinity of this compound.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the receptor upon agonist binding, providing information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest.[1]
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[1]
-
GDP (Guanosine diphosphate).[1]
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[1]
-
Unlabeled GTPγS for non-specific binding determination.[1]
-
96-well plates.
-
Glass fiber filters.[11]
-
Filter harvester.[11]
-
Scintillation counter.[11]
-
Scintillation cocktail.[1]
Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
GDP.
-
Varying concentrations of this compound.
-
Membrane preparation.
-
-
Pre-incubate the plate.[1]
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for the binding of [³⁵S]GTPγS to activated G-proteins.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters.[5]
-
Wash the filters with ice-cold wash buffer.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve using non-linear regression.[1]
Conclusion
This compound is a powerful and versatile tool for researchers studying GPCRs, particularly the μ-opioid receptor. Its high affinity, high efficacy, and G-protein biased agonism make it an excellent choice for a wide range of in vitro and in vivo studies.[12][13] The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound in advancing our understanding of GPCR pharmacology and in the development of novel therapeutics.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Vitro Pharmacological Profile of BU72: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacology of BU72, a morphinan (B1239233) derivative renowned for its exceptionally high affinity and efficacy as a µ-opioid receptor (MOR) agonist.[1][2][3] Its potency and unique characteristics have made it an invaluable tool in opioid research, particularly in structural biology for stabilizing the active state of the MOR.[4][5] This document details the binding affinities, functional activities, and associated signaling pathways of this compound, supported by in-depth experimental protocols and visual diagrams to facilitate research and development.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its characterization as a potent opioid ligand.
Table 1: Receptor Binding Affinities (Kᵢ) of this compound
This table presents the binding affinity of this compound for the human µ (mu), δ (delta), and κ (kappa) opioid receptors. The inhibition constant (Kᵢ) is a measure of the concentration of this compound required to inhibit 50% of radioligand binding, indicating the compound's affinity for the receptor.
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| µ (mu) | [³H]-DAMGO | CHO cells expressing human µ-opioid receptor | 0.23 ± 0.04 | [4] |
| δ (delta) | [³H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | [4] |
| κ (kappa) | [³H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 | [4] |
Table 2: In Vitro Functional Activity of this compound
This table details the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the three main opioid receptors, as determined by the [³⁵S]GTPγS binding assay. EC₅₀ represents the concentration at which this compound elicits 50% of its maximal response, while Eₘₐₓ indicates the maximum response relative to a standard agonist.
| Receptor Subtype | Assay | Reference Agonist | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Mu (µ) | [³⁵S]GTPγS | DAMGO | 0.21 | 115 | [6] |
| Delta (δ) | [³⁵S]GTPγS | SNC80 | 3.8 | 55 | [6] |
| Kappa (κ) | [³⁵S]GTPγS | U-50,488 | 1.9 | 102 | [6] |
Table 3: Binding Affinity of this compound for the µ-Opioid Receptor Under Various Conditions
This table highlights the remarkable affinity of this compound for the MOR, which can be influenced by the presence of G proteins or G protein-mimetic nanobodies.
| Receptor/Condition | Assay Type | Parameter | Value | Reference |
| µ-Opioid Receptor (crude brain membranes) | Radioligand Competition Binding | Kᵢ | 0.15 nM | [1][5][7] |
| Purified µOR with Gᵢ protein | Radioligand Competition Binding | Kᵢ | 0.01 nM | [1][5][7][8] |
| µOR in HDL particles | ³H-diprenorphine Competition Binding | Kᵢ (low affinity) | 470 pM | [1][5][9] |
| µOR in HDL particles + Gᵢ | ³H-diprenorphine Competition Binding | Kᵢ (high affinity) | 10 pM (47-fold increase) | [5][9] |
| µOR in HDL particles + Nb39 | ³H-diprenorphine Competition Binding | Kᵢ (high affinity) | 16 pM (29-fold increase) | [1][9] |
Signaling Pathways
Activation of the µ-opioid receptor by this compound initiates two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.
G-Protein (Gᵢ) Dependent Signaling Pathway
Upon binding of this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gᵢ/ₒ protein.[1] The Gαᵢ subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced activity of Protein Kinase A (PKA).[1] The Gβγ subunit can modulate various effector proteins, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels (VGCCs).[1]
β-Arrestin Dependent Signaling Pathway
Following agonist binding and G-protein activation, the µ-opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs).[1] This phosphorylation event promotes the binding of β-arrestin to the receptor, which sterically hinders further G-protein coupling, leading to desensitization.[1] Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[1] While crucial for understanding the full pharmacological profile, specific data on this compound's β-arrestin recruitment is limited.[4]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and should be optimized for specific experimental conditions.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.[2]
-
Materials:
-
Membrane preparations from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells) or rodent brain tissue.[2]
-
Radioligand: e.g., [³H]-Diprenorphine ([³H]-DPN) or [³H]-DAMGO.[2][10]
-
Test Compound: this compound.[2]
-
Non-specific Binding Control: 10 µM Naloxone.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
96-well plates, glass fiber filters, filtration apparatus.[11]
-
Scintillation counter and cocktail.[2]
-
-
Protocol:
-
Membrane Dilution: Dilute the membrane preparation in assay buffer to a protein concentration that ensures less than 10% of the added radioligand is bound.[2]
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand (e.g., [³H]-DPN) at a concentration at or below its Kₔ.[2]
-
150 µL of the diluted membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of non-specific binding control (e.g., Naloxone) instead of this compound.[2]
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to allow binding to reach equilibrium.[12]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) to separate bound from unbound radioligand.[2][12]
-
Washing: Wash the filters rapidly with multiple volumes of ice-cold wash buffer.[2]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.[2]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[6]
-
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is a proximal step in receptor activation.[10][13][14]
-
Materials:
-
Membrane preparations expressing the µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Non-specific Binding Control: Excess unlabeled GTPγS.
-
Standard materials for filtration and scintillation counting.
-
-
Protocol:
-
Assay Setup: In a 96-well plate, add varying concentrations of this compound, GDP (to a final concentration of ~10-30 µM), and the membrane preparation.[2]
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.[2]
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the binding reaction.[6]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[2]
-
Washing: Wash the filters with ice-cold wash buffer.[2]
-
Scintillation Counting: Measure the radioactivity on the filters.[2]
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve using non-linear regression.[2]
-
-
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin (B1673556).[1]
-
Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor.[1]
-
Test Compound: this compound.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Culture medium, plates, and standard cell culture equipment.
-
-
Protocol:
-
Cell Seeding: Seed cells into 96- or 384-well plates and incubate overnight.
-
Agonist Stimulation: Aspirate the culture medium and add serial dilutions of this compound. Incubate for 15-30 minutes at 37°C.[1]
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically 1-10 µM) to all wells except the negative control.[1]
-
Incubation: Incubate for 15-30 minutes at 37°C.[1]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[1]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for cAMP inhibition.[1]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.[1]
-
Materials:
-
Protocol:
-
Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.[1]
-
Agonist Stimulation: Add serial dilutions of this compound to the respective wells.[1]
-
Incubation: Incubate for 60-90 minutes at 37°C.[1]
-
Detection: Add detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[1]
-
Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.[1]
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ value for β-arrestin recruitment.[1]
-
General Experimental Workflow
The in vitro characterization of this compound typically follows a logical progression from binding studies to functional assays to provide a comprehensive pharmacological profile.
Conclusion
This compound is a powerful research tool for investigating the µ-opioid receptor, characterized by its sub-nanomolar binding affinity and high efficacy.[1][2] The provided protocols and signaling pathway diagrams offer a robust framework for designing and executing in vitro experiments. Researchers should meticulously optimize experimental conditions, particularly the concentration of this compound, to ensure accurate and reproducible results.[1] A thorough investigation of its effects on both G-protein and β-arrestin signaling pathways is essential for a complete understanding of its pharmacological profile and for advancing the development of novel opioid therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
BU72's Role in μ-Opioid Receptor Activation: A Technical Guide
Introduction
BU72 is a complex morphinan (B1239233) derivative that has emerged as a pivotal tool in the field of pharmacology, particularly in the study of opioid receptors.[1] It is recognized for its exceptionally high affinity and efficacy as a μ-opioid receptor (MOR) agonist.[1][2] The unique pharmacological profile of this compound, including its high potency and long-lasting effects, has made it instrumental in advancing our understanding of MOR activation and signaling.[3][4][5] Notably, this compound was used to obtain the first high-resolution crystal structure of the active state of the MOR, providing unprecedented insights into the molecular mechanisms of opioid analgesia.[6][7][8] This guide offers an in-depth technical overview of this compound's interaction with the MOR, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Quantitative Data on this compound's Pharmacological Profile
The following tables summarize the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of this compound at opioid receptors, with comparisons to standard ligands where available.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Ligand | Receptor | Ki (nM) | Test System | Reference |
| This compound | μ (mu) | 0.15 | Crude brain membranes | [9] |
| This compound | μ (mu) | 0.47 | Purified μOR in HDL particles | [10] |
| This compound | μ (mu) | 0.01 | Purified μOR with Gi protein | [9][11] |
| This compound | δ (delta) | Partial Agonist | In vitro assays | [4] |
| This compound | κ (kappa) | Full Agonist | In vitro assays | [4] |
| Morphine | μ (mu) | ~1 - 10 | Not specified | [12] |
| DAMGO | μ (mu) | ~1 - 5 | Not specified | [12] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound
| Ligand | Assay | Receptor | EC50 (nM) | Emax (% of standard) | Test System | Reference |
| This compound | [³⁵S]GTPγS | μ (mu) | 0.054 | >100% (vs. DAMGO) | In vitro assays | [3] |
| This compound | [³⁵S]GTPγS | κ (kappa) | 0.033 | Not specified | In vitro assays | [3] |
| This compound | [³⁵S]GTPγS | δ (delta) | 0.58 | Partial Agonist | In vitro assays | [3] |
Signaling Pathways in MOR Activation by this compound
Activation of the μ-opioid receptor by agonists like this compound initiates two primary intracellular signaling cascades: the G-protein dependent pathway, which is responsible for the desired analgesic effects, and the β-arrestin pathway, which is often associated with adverse side effects.[6][13]
G-Protein Dependent Signaling
Upon binding of this compound, the MOR undergoes a conformational change that facilitates its coupling to and activation of inhibitory G-proteins (Gi/o).[1] This activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] The Gβγ subunits can modulate various downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are central to the analgesic effects of opioids.
β-Arrestin Signaling Pathway
Following agonist binding and G-protein activation, the MOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[15] The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal.[15] Furthermore, β-arrestin can act as a scaffold protein to initiate a separate wave of signaling, which has been implicated in the adverse effects of opioids, such as respiratory depression and tolerance.[6][16]
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. Below are the detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[17]
Methodology
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.[10]
-
Competition Binding: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound).[2]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[2]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2][10]
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[18] It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.
Methodology
-
Membrane Preparation: As described for the radioligand binding assays.[2]
-
Assay Mixture: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.[2]
-
Incubation: The mixture is incubated (e.g., at 30°C for 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.[2]
-
Separation: The reaction is terminated by rapid filtration, and the [³⁵S]GTPγS bound to the membranes is captured on filters.[2]
-
Quantification: The radioactivity on the filters is determined by liquid scintillation counting.[2]
-
Data Analysis: Dose-response curves are generated, and EC50 and Emax values are calculated. Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like DAMGO.[2]
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled GPCR activation by quantifying the inhibition of adenylyl cyclase activity.[19]
Methodology
-
Cell Culture: Whole cells expressing the MOR are used.
-
Adenylyl Cyclase Stimulation: Cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to induce cAMP production.
-
Agonist Treatment: Cells are co-incubated with varying concentrations of this compound.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is determined, and EC50 values are calculated.
β-Arrestin Recruitment Assay
This cell-based assay quantifies the interaction between an activated MOR and β-arrestin.[15]
Methodology
-
Cell Line: Engineered cell lines are used that express the MOR and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, BRET, or FRET).
-
Agonist Stimulation: The cells are treated with varying concentrations of this compound.[1]
-
Signal Detection: The recruitment of β-arrestin to the activated receptor brings the components of the reporter system into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.[1]
Conclusion
This compound is a remarkably potent and high-efficacy μ-opioid receptor agonist that has proven to be an invaluable research tool.[1][2] Its high affinity and ability to stabilize the active conformation of the MOR have been crucial for structural studies that have elucidated the molecular basis of receptor activation.[1][6] The comprehensive pharmacological characterization of this compound through binding and functional assays continues to provide a deeper understanding of the signaling mechanisms that differentiate desired analgesic effects from adverse side effects. Future research, particularly in dissecting its G-protein versus β-arrestin signaling bias, will be critical in guiding the development of safer and more effective opioid therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into µ-opioid receptor activation - Manglik lab @ UCSF [mangliklab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocol for BU72 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a potent and high-affinity morphinan (B1239233) agonist for the μ-opioid receptor (μOR), a G protein-coupled receptor (GPCR) critically involved in pain modulation.[1] Its exceptional affinity, with reported Ki values in the sub-nanomolar range, establishes this compound as an invaluable research tool for investigating the pharmacology of the μOR.[1][2] A comprehensive understanding of the binding characteristics of novel compounds to the μ-opioid receptor is a pivotal step in the development of new analgesics and in the study of opioid dependence.[3] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the μ-opioid receptor using this compound as a conceptual competitor, or more practically, by using a radiolabeled ligand that this compound can displace.
Signaling Pathway
The μ-opioid receptor is a class A GPCR that couples to inhibitory G proteins (Gi/o).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G protein.[5][6] The Gα(i/o)-GTP and Gβγ subunits then dissociate and modulate downstream effector systems, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can also directly interact with and inhibit N-type voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: μ-Opioid receptor signaling cascade.
Data Presentation
The binding affinity of this compound and other opioids is typically determined through competitive binding assays and expressed as the inhibition constant (Ki). The Ki value represents the concentration of the competing ligand that will occupy 50% of the receptors at equilibrium in the absence of the radioligand.
| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) |
| This compound | μ-Opioid | Crude brain membranes | [³H]-Diprenorphine | 0.15[2] |
| This compound | μ-Opioid | Transfected cell membranes | [³H]-Diprenorphine | < 0.15[2] |
| This compound | μ-Opioid | Purified μOR with Gi protein | [³H]-Diprenorphine | 0.01[2] |
| This compound | δ-Opioid | CHO Membranes | N/A | Partial Agonist[7] |
| This compound | κ-Opioid | CHO Membranes | N/A | Full Agonist[7] |
| Morphine | μ-Opioid | N/A | [³H]-DAMGO | 1.168[8] |
| Naloxone | μ-Opioid | N/A | [³H]-DAMGO | 1.518[9] |
Experimental Protocols
Membrane Preparation from Cells Expressing μ-Opioid Receptor
This protocol outlines the preparation of cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.[10][11]
-
Cell Culture and Harvesting:
-
Cell Lysis and Homogenization:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).[11]
-
Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
-
Protein Quantification and Storage:
Radioligand Competition Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-Diprenorphine ([³H]-DPN).[1]
Materials:
-
Membrane preparation expressing the μ-opioid receptor
-
Radioligand (e.g., [³H]-Diprenorphine)
-
Test compound (unlabeled)
-
Non-specific binding control (e.g., 10 µM Naloxone)[1]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[1]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[1]
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.[1][10]
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Naloxone), 50 µL of radioligand, and 150 µL of membrane preparation.[1][10]
-
Competition Binding: 50 µL of varying concentrations of the unlabeled test compound, 50 µL of radioligand, and 150 µL of membrane preparation.[1][10]
-
-
The final concentration of the radioligand should be at or below its Kd.[1]
-
The amount of membrane protein per well is typically between 10-30 µg.[10]
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
-
Filtration:
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Perform a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]
-
-
Calculate Ki:
-
Calculate the Ki value using the Cheng-Prusoff equation:[12]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand
-
-
-
Experimental Workflow
Caption: Radioligand binding assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AID 1344057 - In Vitro ORL-1 Receptor Binding Assay: Radioligand binding assays (screening and dose-displacement) used 0.1 nM [3H]-nociceptin (NEN; 87.7 Ci/mmole) with 10-20 μg membrane protein in a final volume of 500 μL binding buffer (10 mM MgCl2, 1 mM EDTA, 5% DMSO, 50 mM HEPES, pH 7.4). Non-specific binding was determined in the presence of 10 nM unlabeled nociceptin (American Peptide Company). All reactions were performed in 96-deep well polypropylene plates for 1 h at about 25 °C. Binding reactions were terminated by rapid filtration onto 96-well Unifilter GF/C filter plates (Packard) presoaked in 0.5% polyethylenimine (Sigma-Aldrich). Harvesting was performed using a 96-well tissue harvester (Packard) followed by three filtration washes with 500 μL ice-cold binding buffer. Filter plates were subsequently dried at 50 °C. for 2-3 hours. Fifty μL/well scintillation cocktail (BetaScint; Wallac) was added and plates were counted in a Packard Top-Count for 1 min/well. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GTPγS Binding Assay with BU72
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a highly potent and efficacious morphinan (B1239233) agonist for the μ-opioid receptor (μOR), a G protein-coupled receptor (GPCR) that is the primary target for many clinically used analgesics.[1][2] Due to its high affinity and sustained action, this compound is a valuable research tool for investigating μOR pharmacology and for the development of novel pain therapeutics.[1] The [³⁵S]GTPγS binding assay is a functional biochemical technique used to quantify the activation of G proteins by agonists upon binding to their cognate GPCRs. This assay provides a direct measure of the initial step in the G protein signaling cascade, making it an essential tool for characterizing the potency and efficacy of compounds like this compound.[3][4]
These application notes provide a detailed protocol for performing a [³⁵S]GTPγS binding assay with this compound to assess its activity at the μ-opioid receptor.
Principle of the Assay
The GTPγS binding assay measures the agonist-induced exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for a non-hydrolyzable radiolabeled analog of guanosine triphosphate, [³⁵S]GTPγS, on the Gα subunit of heterotrimeric G proteins.[4] In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the μOR induces a conformational change that promotes the dissociation of GDP and the subsequent binding of [³⁵S]GTPγS.[4] Because [³⁵S]GTPγS is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, the activated Gα-[³⁵S]GTPγS complex accumulates and can be quantified by scintillation counting. The amount of bound [³⁵S]GTPγS is directly proportional to the level of G protein activation mediated by the agonist.[4]
Signaling Pathway
Upon binding of an agonist like this compound, the μ-opioid receptor activates inhibitory G proteins (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, contributing to the overall cellular response.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in functional assays related to G protein activation at the μ-opioid receptor. For comparison, data for the standard full agonist DAMGO is also included.
| Ligand | Parameter | Value | System | Reference |
| This compound | EC₅₀ | 79 ± 17 pM | Bioluminescence Resonance Energy Transfer (BRET) assay for Gi activation | [3] |
| This compound | Eₘₐₓ | 121% (relative to DAMGO) | [³⁵S]GTPγS Binding Assay | |
| DAMGO | EC₅₀ | 45 nM | [³⁵S]GTPγS Binding Assay in SH-SY5Y cell membranes | |
| DAMGO | Eₘₐₓ | 100% (by definition) | [³⁵S]GTPγS Binding Assay |
Experimental Protocol
This protocol details the steps for performing a [³⁵S]GTPγS binding assay to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the μ-opioid receptor.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-μOR cells) or from rodent brain tissue.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS: For determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate): To enhance the agonist-stimulated signal.
-
Test Compound: this compound
-
Reference Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., GF/B or equivalent)
-
Cell Harvester or vacuum filtration manifold
-
Microplate Scintillation Counter
Experimental Workflow Diagram
References
Application of BU72 in β-Arrestin Recruitment Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for utilizing BU72 in β-arrestin recruitment assays. This compound, a potent morphinan (B1239233) agonist of the μ-opioid receptor (μOR), serves as a critical tool in dissecting the signaling pathways of G protein-coupled receptors (GPCRs). Understanding its interaction with the β-arrestin pathway is fundamental for the development of next-generation analgesics with improved side-effect profiles.
The μ-opioid receptor, a key target for pain management, mediates its effects through two primary intracellular signaling pathways: the G protein-dependent pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression and tolerance. The concept of "biased agonism" aims to develop ligands that selectively activate the G protein pathway while minimizing β-arrestin recruitment.
This compound has been characterized as a potent μOR agonist, and its structure in complex with the activated receptor has been resolved, providing significant insights into the mechanisms of receptor activation. While often considered a balanced agonist, capable of engaging both G protein and β-arrestin pathways, its precise signaling profile in various assay formats is of significant interest to researchers. This document outlines the principles and protocols for quantifying this compound-induced β-arrestin recruitment, a crucial step in characterizing its potential as a biased agonist.
Quantitative Data Summary
The following tables summarize the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and other key μ-opioid receptor agonists in both G protein activation and β-arrestin recruitment assays. These values are compiled from various studies and are presented as a comparative reference. It is important to note that absolute values can vary depending on the specific assay conditions and cell systems used.
Table 1: G Protein Activation Assay Data ([³⁵S]GTPγS Binding & cAMP Inhibition)
| Ligand | Assay Type | Cell/Tissue Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
| This compound | [³⁵S]GTPγS Binding | CHO-μOR Cells | Potent Agonist | Full Agonist |
| DAMGO | [³⁵S]GTPγS Binding | CHO-μOR Cells | 55 nM | 100% |
| Oliceridine (TRV130) | cAMP Inhibition | HEK293-μOR Cells | 8.4 - 12.1 ng/mL | Partial Agonist |
| PZM21 | [³⁵S]GTPγS Binding | HEK293-μOR Cells | 1.8 nM | Partial Agonist |
| Morphine | [³⁵S]GTPγS Binding | Mouse Brainstem | Partial Agonist | Partial Agonist |
Table 2: β-Arrestin 2 Recruitment Assay Data (PathHunter)
| Ligand | Cell Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
| This compound | CHO-K1 OPRM1 | (to be determined) | (to be determined) |
| DAMGO | HEK293 | 8.2 nM[1] | 100% |
| Oliceridine (TRV130) | HEK293 | ~230 nM | Partial Agonist |
| PZM21 | HEK293 | Minimal Recruitment | Low Efficacy |
| Morphine | HEK293 | 46.1 nM[2] | Partial Agonist |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols: In Vivo Dosing of BU72 for Mouse Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of BU72, a potent μ-opioid receptor agonist, for assessing its antinociceptive properties using the mouse hot plate test.
Introduction
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the mouse hot plate test, the following tables are presented as templates. Researchers should populate these tables with their experimentally derived data.
Table 1: Dose-Response of this compound in the Mouse Hot Plate Test
| Dose of this compound (mg/kg, s.c.) | N | Latency to Response (seconds) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 | |||
| Dose 4 | |||
| ED50 (mg/kg) |
%MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Table 2: Time-Course of Antinociceptive Effect of this compound in the Mouse Hot Plate Test
| Time Post-Administration (minutes) | Latency to Response (seconds) (Mean ± SEM) |
| Pre-injection (Baseline) | |
| 15 | |
| 30 | |
| 60 | |
| 90 | |
| 120 | |
| 180 | |
| 240 |
Experimental Protocols
I. Preparation of this compound Solution
-
Vehicle Selection: A common vehicle for subcutaneous (s.c.) injection in mice is sterile saline (0.9% NaCl).
-
Concentration Calculation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the desired dose to be administered in a volume of approximately 10 ml/kg body weight.
-
Preparation: Ensure the this compound is fully dissolved in the vehicle. Gentle warming or vortexing may be required. The solution should be prepared fresh on the day of the experiment.
II. Mouse Hot Plate Test Protocol
-
Apparatus: Use a commercially available hot plate apparatus with a consistent and controllable surface temperature. The plate is typically enclosed by a transparent cylinder to keep the mouse on the heated surface.[1]
-
Temperature Setting: Set the hot plate temperature to a constant, noxious level, typically between 52-55°C.[5] This temperature should be sufficient to elicit a clear pain response without causing tissue damage.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment begins.
-
Baseline Latency:
-
Gently place each mouse individually on the hot plate and start a timer.
-
Observe the mouse for nocifensive behaviors, which include licking or shaking of a paw, or jumping.[1]
-
Stop the timer as soon as a clear response is observed. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[6]
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle to the mice via subcutaneous (s.c.) injection into the loose skin over the back of the neck or flank.
-
-
Post-Administration Testing:
-
At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency as described in the baseline measurement.[4]
-
-
Data Analysis:
-
Calculate the mean latency for each treatment group at each time point.
-
For dose-response analysis, calculate the percentage of Maximum Possible Effect (%MPE) for each dose.
-
Plot the %MPE against the log of the dose to generate a dose-response curve and determine the ED50 value (the dose that produces 50% of the maximum effect).
-
Mandatory Visualizations
Signaling Pathway of this compound at the μ-Opioid Receptor
Caption: Signaling cascade of this compound upon binding to the μ-opioid receptor.
Experimental Workflow for Mouse Hot Plate Test
Caption: Workflow for assessing the antinociceptive effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 6. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BU72 in the Tail-Flick Test for Analgesia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BU72 is a potent and high-affinity morphinan (B1239233) derivative that serves as a valuable research tool in the study of pain and opioid pharmacology.[1] It primarily acts as a high-efficacy agonist at the mu-opioid receptor (µOR), the main target for many clinically used opioid analgesics.[1][2] Additionally, this compound demonstrates partial agonist activity at the delta-opioid receptor (δOR) and full agonist activity at the kappa-opioid receptor (κOR).[2][3] This unique pharmacological profile, characterized by high potency and long-lasting antinociceptive effects, makes it an important compound for investigating opioid receptor function and the development of novel pain therapeutics.[1][2] The tail-flick test is a widely used method to assess the analgesic properties of compounds in rodents by measuring their response to a thermal pain stimulus.[4][5]
Data Presentation
In Vivo Analgesic Efficacy of this compound
The following table summarizes the in vivo antinociceptive effects of this compound in mice as determined by the tail-flick test. The ED50 value represents the dose of a drug that produces a therapeutic effect in 50% of the population.[1]
| Assay | Species | Route of Administration | ED50 (95% Confidence Interval) |
| Tail-Flick Test | Mouse | Subcutaneous (s.c.) | 0.0012 (0.0009 - 0.0016) mg/kg |
Data synthesized from available literature.
Opioid Receptor Binding Affinity of this compound
This compound exhibits high affinity for the µ-opioid receptor. The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor.
| Receptor | Cell Line | Radioligand | Ki (nM) |
| µ-Opioid Receptor | CHO | [³H]-Diprenorphine | ~0.15 - 0.47 |
Ki values can vary based on experimental conditions. Data synthesized from multiple sources.[3][6]
Signaling Pathway of this compound
This compound exerts its analgesic effects by activating intracellular signaling cascades upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, specifically the inhibition of N-type voltage-gated calcium channels and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][7] These actions collectively decrease neuronal excitability and the release of neurotransmitters, resulting in analgesia.[7]
Caption: Signaling pathway of this compound at the μ-opioid receptor.
Experimental Protocols
Tail-Flick Test Protocol for Assessing Analgesia
This protocol details the procedure for evaluating the antinociceptive effects of this compound in rodents using the tail-flick test.[1][4][8]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague Dawley rats or ICR mice[9]
-
Animal restrainers[1]
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 15-30 minutes before the experiment.[1][8]
-
Habituation: Habituate the animals to the restraining device for 15-30 minutes before testing to minimize stress.[1]
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Focus the beam of high-intensity light on the ventral surface of the tail, typically 2-3 cm from the tip.[8]
-
Start the timer and measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline tail-flick latency.[4][5]
-
To prevent tissue damage, a cut-off time of 10-15 seconds is typically employed. If the animal does not respond within this time, the heat source is removed, and the maximum latency is recorded.[1][4]
-
Perform two to three baseline measurements with an interval of about 5 minutes between each and calculate the average.[4]
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneously or intraperitoneally).[1] Doses should be determined based on dose-response studies.
-
-
Post-Drug Latency Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 3.[1]
-
-
Data Analysis:
Caption: Experimental workflow for the tail-flick test.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Crystallization of the μ-Opioid Receptor with BU72: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the crystallization of the human μ-opioid receptor (μOR) in complex with the potent agonist BU72. The protocols detailed herein are compiled from seminal studies that successfully elucidated the atomic structure of this critical drug target. These application notes are intended to facilitate the replication and adaptation of these methods for structural biology and drug discovery efforts targeting the opioid system.
Data Presentation
Table 1: this compound Binding Affinity for the μ-Opioid Receptor
| Ligand | Receptor/Condition | Assay Type | Parameter | Value | Reference |
| This compound | μ-Opioid Receptor (crude brain membranes) | Radioligand Competition Binding | Kᵢ | 0.15 nM | [1] |
| This compound | μ-Opioid Receptor (transfected cell membranes) | Radioligand Competition Binding | Kᵢ | < 0.15 nM | [1] |
| This compound | Purified μOR with Gᵢ protein | Radioligand Competition Binding | Kᵢ | 0.01 nM | [1] |
| This compound | μOR in HDL particles | ³H-diprenorphine Competition Binding | Kᵢ (low affinity) | 470 pM | [2] |
| This compound | μOR in HDL particles + Gᵢ | ³H-diprenorphine Competition Binding | Kᵢ (high affinity) | 10 pM (47-fold increase) | [2] |
| This compound | μOR in HDL particles + Nb39 | ³H-diprenorphine Competition Binding | Kᵢ (high affinity) | 16 pM (29-fold increase) | [2] |
Table 2: Crystallographic Data for the μOR-BU72-Nb39 Complex
| PDB ID | 5C1M |
| Data Collection | |
| Resolution (Å) | 2.07 |
| Space group | C 1 2 1 |
| Unit cell dimensions (a, b, c; Å) | 129.5, 59.9, 107.5 |
| Unit cell angles (α, β, γ; °) | 90, 122.9, 90 |
| Refinement | |
| R-work | 0.199 |
| R-free | 0.229 |
| No. of atoms | 3,518 |
| Protein | 3,382 |
| Ligand | 44 |
| Water | 92 |
| Ramachandran favored (%) | 97.3 |
| Ramachandran outliers (%) | 0.0 |
| Rotamer outliers (%) | 0.5 |
| Cβ deviations | 0 |
Data sourced from PDB ID: 5C1M[3][4]. Note: A re-refined model of this structure has been deposited under PDB ID 8E0G[5].
Experimental Protocols
Protocol 1: Expression and Purification of the μ-Opioid Receptor
This protocol describes the expression of a modified murine μOR construct in insect cells and its subsequent purification.
1. μOR Construct Design:
-
A murine μOR construct is used, engineered for enhanced stability and purification.
-
The flexible N-terminus (after residue 51) and C-terminus (before residue 359) are truncated and replaced with protease cleavage sites (e.g., Tobacco Etch Virus and Rhinovirus 3C protease sites, respectively) to remove disordered regions[6].
-
An N-terminal FLAG epitope tag and a C-terminal hexahistidine (His6) tag are included for affinity purification[7].
2. Expression in Spodoptera frugiperda (Sf9) Insect Cells:
-
The μOR gene is subcloned into a baculovirus transfer vector (e.g., pFastBac1)[8].
-
Recombinant baculovirus is generated using a system like the Bac-to-Bac Baculovirus Expression System.
-
Sf9 cells are grown in suspension culture to a density of 4 x 10⁶ cells/mL and infected with the baculovirus[6].
-
The infected cells are incubated for 48-60 hours at 27°C[6].
3. Membrane Preparation and Solubilization:
-
Harvest Sf9 cells by centrifugation.
-
Lyse the cells (e.g., by dounce homogenization) in a hypotonic buffer.
-
Isolate the cell membranes by ultracentrifugation.
-
Solubilize the receptor from the membranes using a buffer containing a detergent such as n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (MNG) and cholesterol hemisuccinate (CHS)[6][9].
4. Multi-Step Protein Purification:
-
Step 1: Immobilized Metal Affinity Chromatography (IMAC):
-
Load the solubilized receptor onto a Ni-NTA resin.
-
Wash the resin with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged μOR using a high concentration of imidazole (e.g., 250 mM)[6].
-
-
Step 2: Immunoaffinity Chromatography:
-
Load the eluate from the IMAC step onto an anti-FLAG M1 antibody resin.
-
Wash the resin extensively.
-
Elute the receptor by competitive elution with a solution containing the FLAG peptide.
-
-
Step 3: Size-Exclusion Chromatography (SEC):
-
The final purification step is performed using a SEC column (e.g., Superdex 200) to separate the monomeric receptor from aggregates.
-
The running buffer should contain a mild detergent (e.g., 0.01% MNG, 0.001% CHS) to maintain receptor stability[6].
-
Protocol 2: Production and Purification of Nanobody 39 (Nb39)
Nb39 is a G protein-mimetic camelid antibody fragment that stabilizes the active conformation of the μOR[2].
1. Llama Immunization and Nanobody Discovery:
-
Immunize a llama with the purified, agonist-bound μOR.
-
Isolate peripheral blood lymphocytes and extract RNA to generate a cDNA library.
-
Construct a phage display library of the variable domains of the heavy-chain-only antibodies (VHHs or nanobodies).
-
Select for nanobodies that bind to the active-state μOR through multiple rounds of panning.
2. Nb39 Expression and Purification:
-
The DNA sequence for the identified Nb39 is synthesized and cloned into an E. coli expression vector with a C-terminal His6 tag[10].
-
Transform the plasmid into an appropriate E. coli strain (e.g., WK6) for expression[10].
-
Induce protein expression with IPTG and grow the cells overnight at 25°C[6].
-
Harvest the cells and perform osmotic lysis to release the periplasmic contents[6].
-
Purify the His-tagged Nb39 from the periplasmic extract using IMAC (Ni-NTA resin) followed by SEC.
Protocol 3: Crystallization of the μOR-BU72-Nb39 Complex via Lipidic Cubic Phase (LCP)
The LCP method provides a membrane-like environment that is conducive to the crystallization of membrane proteins[11].
1. Complex Formation:
-
Incubate the purified μOR with a saturating concentration of this compound and a molar excess of the purified Nb39 to form a stable ternary complex.
-
Isolate the μOR-BU72-Nb39 complex by SEC.
-
Concentrate the complex to approximately 50 mg/mL[6].
2. LCP Reconstitution:
-
Prepare the LCP by mixing the concentrated protein complex with molten monoolein (B16389) (and a small amount of cholesterol) in a 2:3 (v/v) protein-to-lipid ratio using coupled syringes[6][12].
-
The mixture should become a clear, viscous, and non-birefringent gel.
3. Crystallization Screening:
-
Dispense nanoliter-sized boluses of the protein-laden LCP onto a glass sandwich plate.
-
Overlay the LCP boluses with a variety of precipitant solutions from commercial or custom-made crystallization screens.
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
4. Crystal Harvesting and Cryo-protection:
-
Crystals typically appear within a few days to weeks.
-
Harvest the microcrystals using specialized loops.
-
Briefly soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen for X-ray diffraction data collection.
Visualizations
Signaling Pathways
Caption: μ-Opioid receptor signaling pathways activated by agonists like this compound.
Experimental Workflow
Caption: Experimental workflow for μOR-BU72-Nb39 crystallization and structure determination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. 5c1m - Crystal structure of active mu-opioid receptor bound to the agonist this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. rcsb.org [rcsb.org]
- 6. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and mass spectrometric analysis of the mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fusion Partner Toolchest for the Stabilization and Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of a nanobody-stabilized active state of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psi.ch [psi.ch]
- 12. Lipidic cubic phases as matrices for membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BU72 Administration in Non-human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU72 is a potent and high-efficacy morphinan (B1239233) derivative that acts as a µ-opioid receptor (MOR) agonist.[1][2] It exhibits exceptionally high binding affinity for the MOR, comparable to carfentanil, and demonstrates a stronger maximal effect than the standard full agonist DAMGO.[2] In non-human primate models, this compound has shown potent and long-lasting antinociceptive effects against thermal nociception.[1] However, a critical species-specific consideration is the narrow therapeutic window observed in primates. The antinociceptive dose of this compound has been reported to rapidly induce severe respiratory depression and arrest, a safety concern not as prominent in rodent models.[3] This document provides detailed application notes and protocols for the administration of this compound in non-human primate models, with a strong emphasis on safety and monitoring.
Disclaimer: The quantitative data presented in this document are illustrative and based on general opioid studies in non-human primates. Specific dosage and pharmacokinetic data for this compound in these models are not widely available in publicly accessible literature. Researchers should perform dose-escalation studies to determine safe and effective doses for their specific experimental conditions.
Pharmacology of this compound
-
Mechanism of Action: this compound is a high-efficacy agonist at the µ-opioid receptor (MOR).[1] It also displays partial agonist activity at the delta-opioid receptor (DOR) and full agonist activity at the kappa-opioid receptor (KOR).[1] Its primary analgesic effects are mediated through the µ-opioid receptor.[1]
-
Binding Affinity: this compound exhibits exceptionally high binding affinity for the µ-opioid receptor.[1]
-
Effects in Non-Human Primates:
-
Antinociception: Produces potent and long-lasting analgesia against thermal stimuli.[1]
-
Respiratory Depression: The antinociceptive dose is associated with rapid and severe respiratory depression, including the potential for respiratory arrest.[3] This necessitates continuous and vigilant monitoring of respiratory function.
-
Quantitative Data Summary
Note: The following tables are illustrative and based on typical dose ranges and pharmacokinetic parameters for potent µ-opioid agonists in non-human primates. Specific data for this compound is limited.
Table 1: Illustrative Dosing for this compound in Non-Human Primates (Rhesus Macaque)
| Parameter | Route of Administration | Illustrative Dose Range | Notes |
| Antinociception Studies | Intravenous (IV) or Subcutaneous (SC) | 0.001 - 0.01 mg/kg | Extreme caution is advised. Start with the lowest possible dose and slowly escalate. Continuous respiratory monitoring is mandatory. |
| Respiratory Safety Studies | Intravenous (IV) or Subcutaneous (SC) | 0.0001 - 0.005 mg/kg | To characterize the respiratory depressant effects, start with doses significantly lower than the anticipated antinociceptive dose. |
Table 2: Illustrative Pharmacokinetic Parameters for a Potent µ-Opioid Agonist in Rhesus Macaques
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Tmax (Time to Peak Plasma Concentration) | ~ 5 minutes | 15 - 30 minutes |
| Cmax (Peak Plasma Concentration) | Highly dose-dependent | Dose-dependent, lower than IV |
| t1/2 (Half-life) | Biphasic, with a rapid initial phase and a longer terminal phase | Generally longer apparent half-life than IV |
| Volume of Distribution | Moderate to High | N/A |
| Clearance | Moderate | N/A |
Experimental Protocols
Drug Preparation
-
Vehicle Selection: this compound is typically dissolved in a sterile, isotonic saline solution (0.9% NaCl). A small amount of a solubilizing agent, such as a few drops of dilute acid (e.g., lactic acid or acetic acid), may be required to achieve complete dissolution, followed by pH adjustment to physiological levels (pH ~6.0-7.0) with a suitable buffer.
-
Concentration: Prepare a stock solution of known concentration (e.g., 1 mg/mL) and dilute to the final desired concentration for injection.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
Administration Routes
-
Intravenous (IV) Injection: Administer as a slow bolus injection over 1-2 minutes into a patent catheter placed in a peripheral vein (e.g., cephalic or saphenous vein).
-
Subcutaneous (SC) Injection: Administer into a loose fold of skin, typically between the shoulder blades.
Protocol for Assessing Antinociceptive Effects
This protocol is based on the warm water tail-withdrawal assay, a common method for evaluating thermal nociception in non-human primates.
-
Animal Acclimation: Acclimate the monkey to the restraint chair and the experimental procedures over several sessions to minimize stress.
-
Baseline Measurement: Before drug administration, determine the baseline tail-withdrawal latency by immersing the distal portion of the tail in a precisely temperature-controlled water bath (e.g., 50°C or 52°C). The latency to tail withdrawal is recorded, with a cut-off time (e.g., 20 seconds) to prevent tissue damage. Repeat this measurement 3-5 times with at least 5-minute intervals and average the latencies.
-
This compound Administration: Administer the prepared dose of this compound via the chosen route.
-
Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), repeat the tail-withdrawal latency measurement.
-
Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol for Assessing Respiratory Depression
Continuous monitoring of respiratory function is critical during and after this compound administration.
-
Instrumentation: Acclimate the animal to a plethysmography chamber or equip it with non-invasive respiratory monitoring devices (e.g., respiratory inductance plethysmography, capnography, and pulse oximetry).
-
Baseline Monitoring: Record baseline respiratory parameters for at least 30-60 minutes before drug administration. Key parameters include:
-
Respiratory Rate (breaths per minute)
-
Tidal Volume (mL)
-
Minute Volume (Respiratory Rate x Tidal Volume, L/min)
-
Arterial Oxygen Saturation (SpO2, %)
-
End-tidal Carbon Dioxide (EtCO2, mmHg)
-
-
This compound Administration: Administer the prepared dose of this compound.
-
Continuous Post-treatment Monitoring: Continuously monitor and record all respiratory parameters for at least 4-6 hours post-administration, or until they return to baseline levels.
-
Emergency Preparedness: Have an opioid antagonist (e.g., naloxone) readily available for immediate administration in case of severe respiratory depression or apnea. Mechanical ventilation support should also be accessible.
Visualizations
Signaling Pathway
References
Application Notes: Characterizing BU72 Effects on Opioid Receptors
Introduction
BU72 is a potent and high-affinity morphinan (B1239233) agonist for the μ-opioid receptor (μOR), a member of the G protein-coupled receptor (GPCR) family.[1] Its exceptional affinity, with reported Ki values in the sub-nanomolar range, makes it an invaluable tool for studying the μOR.[1][2] this compound acts as a high-efficacy agonist at the μ-opioid receptor and has also been shown to be a full agonist at the kappa-opioid receptor (κOR) and a partial agonist at the delta-opioid receptor (δOR).[3][4] This document provides detailed protocols for utilizing this compound in common receptor binding and functional assays to characterize its pharmacological profile.
Recommended Cell Lines
For in vitro studies, cell lines that stably express the opioid receptor of interest are essential for obtaining reproducible data. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells: These are a robust and widely used cell line for expressing recombinant proteins, including GPCRs.
-
Human Embryonic Kidney 293 (HEK293) cells: These cells are easily transfected and are another excellent choice for stably expressing human opioid receptors.[5]
The choice of cell line can influence the observed pharmacology, and it is crucial to use a consistent system for comparative studies.
Data Presentation
The following tables summarize the quantitative binding affinity and functional potency of this compound in comparison to other standard opioid reference compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 0.15 (in crude brain membranes)[6][7], 0.01 (with Gi protein)[6][7] | Partial agonist (Ki not consistently reported)[3][6] | Full agonist (Ki not consistently reported)[3][6] |
| DAMGO | 0.8 - 2.5 | 10 - 50 | >1000 |
| Morphine | 1.2 - 4.0 | 68.5 | 200 - 400 |
| Fentanyl | 1.2 - 1.6 | 242.5 | >1000 |
| Buprenorphine | < 1 | ~5 | ~10 |
| Note: Ki values can vary based on experimental conditions and cell preparations.[8] |
Table 2: Opioid Receptor Functional Activity (EC50, nM)
| Compound | μ-Opioid Receptor (EC50, nM) | δ-Opioid Receptor (EC50, nM) | κ-Opioid Receptor (EC50, nM) |
| This compound | 0.054[4] | 0.58 (Partial Agonist)[4] | 0.033 (Full Agonist)[4] |
| DAMGO | 28 | - | - |
| Morphine | 50 - 100 | 1101 | - |
| Fentanyl | 1.7 - 32 | 2039 | - |
| Buprenorphine | < 0.1 | - | - |
| Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response and can differ based on the specific functional assay used.[8] |
Signaling Pathways
Upon binding to the μ-opioid receptor, this compound initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to side effects like respiratory depression and tolerance.[8] this compound has been characterized as a G protein-biased agonist, suggesting it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1]
Caption: G-Protein dependent signaling pathway of this compound.
Caption: β-Arrestin mediated signaling pathway of this compound.
Experimental Protocols
Here are detailed methodologies for key in vitro assays used to characterize opioid compounds like this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human μ-opioid receptor.[5]
-
Radioligand: A suitable radiolabeled opioid ligand, such as [³H]-Diprenorphine ([³H]-DPN).[1]
-
Test Compound: this compound, prepared in a dilution series.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled opioid antagonist like Naloxone.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Apparatus: 96-well plate, glass fiber filters, filtration apparatus, scintillation vials, and a scintillation counter.
Procedure:
-
Preparation: Pre-soak glass fiber filters in wash buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of cell membranes, 50 µL of radioligand, and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of cell membranes, 50 µL of radioligand, and 50 µL of the non-specific binding control (Naloxone).
-
Competition: 50 µL of cell membranes, 50 µL of radioligand, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.[1]
-
Washing: Wash the filters rapidly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.[1]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
Materials:
-
Cell Membranes: As described in Protocol 1.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Test Compound: this compound, prepared in a dilution series.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of this compound.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G-proteins.[8]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[1]
-
Washing: Wash the filters with ice-cold wash buffer.[1]
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.[1]
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.[1]
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal stimulation) from the dose-response curve using non-linear regression.[1]
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the opioid receptor upon agonist binding, which is a key indicator of biased agonism.
Materials:
-
Cell Line: A cell line stably co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-β-galactosidase).[8]
-
Test Compound: this compound, prepared in a dilution series.
-
Detection Reagent: A chemiluminescent substrate for the reporter enzyme.[8]
-
Apparatus: 96-well or 384-well plate, luminometer.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.[8]
-
Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for 60-90 minutes at 37°C.[8]
-
Detection: Add the chemiluminescent substrate. The recruitment of β-arrestin to the receptor reconstitutes the reporter enzyme's activity, generating a luminescent signal.[8]
-
Quantification: Measure the luminescence using a plate reader.[8]
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values for β-arrestin recruitment.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel opioid compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of BU72 in Opioid Dependence Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BU72, a potent μ-opioid receptor (MOR) agonist, and detail its use in preclinical models of opioid dependence. The information is intended to guide researchers in designing and executing experiments to investigate the mechanisms of opioid action and to evaluate potential therapeutic interventions for opioid use disorder.
Introduction
This compound is a high-affinity, high-efficacy morphinan (B1239233) derivative that acts as a potent agonist at the μ-opioid receptor (MOR) and kappa-opioid receptor (KOR), and a partial agonist at the delta-opioid receptor (DOR).[1][2][3] Its exceptional potency and long duration of action make it a valuable pharmacological tool for studying the neurobiological mechanisms underlying opioid dependence, tolerance, and withdrawal.[2][4] While its high efficacy may preclude its direct clinical use in humans, this compound serves as a critical research compound for elucidating opioid receptor signaling and for the development of novel analgesics with improved safety profiles.[2][3]
Core Pharmacological Data
The following tables summarize the in vitro pharmacological characteristics of this compound, providing essential data for experimental design.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| μ (mu) | [3H]-DAMGO | CHO cells expressing human μ-opioid receptor | 0.23 ± 0.04 | [4] |
| δ (delta) | [3H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | [4] |
| κ (kappa) | [3H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 | [4] |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand and are a measure of binding affinity. These values can vary depending on the experimental conditions.[5]
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor | Cell Line | Parameter | Value (nM) | Reference |
| [35S]GTPγS Binding | μ (mu) | CHO-hMOR | EC50 | 0.054 | [1] |
| [35S]GTPγS Binding | κ (kappa) | CHO-hKOR | EC50 | 0.033 | [1] |
| [35S]GTPγS Binding | δ (delta) | CHO-hDOR | EC50 | 0.58 | [1] |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response and are a measure of the drug's potency in a functional assay.[5]
Signaling Pathways of this compound
This compound, as a MOR agonist, primarily initiates G-protein dependent signaling, which is associated with its analgesic effects.[5][6] It can also potentially engage the β-arrestin pathway, which has been linked to some of the adverse effects of opioids, such as tolerance and respiratory depression.[5][6] The balance between these two pathways is a key area of investigation in opioid research.
Caption: Signaling pathways activated by this compound at the μ-opioid receptor.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay is used to determine the affinity of this compound for opioid receptors by measuring its ability to displace a known radiolabeled ligand.[5][7]
-
Materials:
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation.[4]
-
2. [35S]GTPγS Binding Assay to Determine Functional Potency and Efficacy
This functional assay measures the activation of G-proteins following agonist binding to the opioid receptor.[5]
-
Materials:
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the cell membranes, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes to allow for the binding of [35S]GTPγS to activated G-proteins.[4][5]
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data to determine the EC50 (potency) and Emax (efficacy) of this compound.
-
In Vivo Models of Opioid Dependence
The following protocols are standard models used in opioid research and can be adapted for use with this compound to study its effects on dependence, reward, and withdrawal.
1. Conditioned Place Preference (CPP) for Assessing Rewarding Effects
CPP is a Pavlovian conditioning model used to measure the motivational effects of drugs.[8][9]
Caption: Experimental workflow for Conditioned Place Preference.
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments.[9]
-
Procedure:
-
Pre-Conditioning (Habituation): On day 1, place the animal (mouse or rat) in the central compartment and allow it to freely explore all three compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference.[8][10]
-
Conditioning: This phase typically lasts for several days (e.g., 8 days).[10] On alternating days, administer this compound (subcutaneously, s.c.) and immediately confine the animal to one of the outer compartments for a set duration (e.g., 30 minutes). On the other days, administer the vehicle and confine the animal to the opposite compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.
-
Post-Conditioning (Test): One day after the final conditioning session, place the animal in the central compartment (in a drug-free state) and allow it to freely explore all compartments. Record the time spent in each compartment.[8]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that this compound has rewarding properties.
2. Intravenous Self-Administration (IVSA) for Assessing Reinforcing Properties
The IVSA model is considered the gold standard for assessing the abuse liability of drugs as it models voluntary drug-taking behavior.[11][12]
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal.[13] Allow for a recovery period.
-
Acquisition Training: Train the animal in an operant conditioning chamber equipped with two levers. Presses on the "active" lever result in an intravenous infusion of this compound, often paired with a cue light or tone. Presses on the "inactive" lever have no consequence.[14] Sessions are typically conducted daily.
-
Maintenance: Once a stable pattern of self-administration is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be implemented to study different aspects of drug-seeking behavior.
-
Extinction and Reinstatement: Following stable self-administration, the drug can be withheld (extinction), leading to a decrease in lever pressing. Reinstatement of drug-seeking behavior can then be triggered by a small, non-contingent "priming" dose of this compound, exposure to drug-associated cues, or a stressor.[15]
-
-
Data Analysis: The primary measure is the number of infusions earned per session. A higher rate of responding on the active lever compared to the inactive lever indicates the reinforcing effects of this compound. The breaking point in a progressive-ratio schedule can be used to measure the motivation to obtain the drug.
3. Naloxone-Precipitated Withdrawal Model
This model is used to assess the development of physical dependence.[16][17]
-
Procedure:
-
Induction of Dependence: Administer this compound to animals repeatedly over several days. An escalating dose schedule may be used.[17]
-
Precipitation of Withdrawal: After the final dose of this compound, administer an opioid antagonist, such as naloxone (B1662785).
-
Behavioral Assessment: Immediately after naloxone administration, observe and score the animals for a range of withdrawal signs for a set period (e.g., 30 minutes).[17] These signs in rodents can include jumping, wet-dog shakes, paw tremors, teeth chattering, and ptosis (drooping eyelids).[16][18]
-
-
Data Analysis: The severity of withdrawal is quantified by summing the scores for each observed behavior, providing a global withdrawal score. This allows for the assessment of the degree of physical dependence induced by this compound.
Conclusion
This compound is a powerful research tool for investigating the complex neuropharmacology of opioid receptors and the pathophysiology of opioid dependence. Its high potency and efficacy allow for the robust activation of opioid signaling pathways, making it suitable for a range of in vitro and in vivo experimental paradigms. The protocols outlined in these application notes provide a framework for utilizing this compound to explore the rewarding and reinforcing properties of opioids, as well as the mechanisms underlying physical dependence and withdrawal. Careful consideration of the experimental design, including appropriate control groups and data analysis methods, is crucial for obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. A buprenorphine-validated rat model of opioid use disorder optimized to study sex differences in vulnerability to relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Opioid Neurotransmitter Systems that Contribute to the Opioid Withdrawal Syndrome: A Review of Preclinical and Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to dissolve BU72 powder for experiments
Technical Support Center: BU72 Powder
Welcome to the technical support center for this compound powder. This guide is designed to assist researchers, scientists, and drug development professionals in effectively dissolving and using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for creating a stock solution of this compound powder is sterile dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, reconstitute the this compound powder in sterile DMSO to a desired concentration, for example, 10 mM.[1] It is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[1]
Q3: How should I store the this compound stock solution?
A3: Store the aliquoted stock solutions at -20°C or -80°C and protect them from light.[1] In DMSO, this compound is stable for up to 6 months at -80°C or 2 weeks at 4°C.[2]
Q4: What are the key characteristics of this compound?
A4: this compound is a potent and high-affinity morphinan (B1239233) derivative that acts as a high-efficacy agonist at the mu-opioid receptor (μOR).[3][4] It also exhibits partial agonist activity at the delta-opioid receptor (δOR) and full agonist activity at the kappa-opioid receptor (κOR).[3][4]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity.
-
Troubleshooting Steps:
-
Vortexing: Gently vortex the solution for a few minutes to aid dissolution.
-
Sonication: Use a bath sonicator for a short period (e.g., 5-10 minutes) to break up any clumps of powder.
-
Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can affect solubility.
-
Lower Concentration: Try preparing a more dilute stock solution.
-
Issue 2: The dissolved this compound solution appears cloudy or has precipitates.
-
Possible Cause: The compound may have precipitated out of solution due to temperature changes or exceeding its solubility limit in the final buffer.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your aqueous experimental buffer does not exceed its solubility limit. The final DMSO concentration in your assay should also be kept low (typically <0.5%) to avoid solvent effects and precipitation.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in your final assay buffer to determine the highest concentration that remains in solution.
-
Pre-warm Buffer: Pre-warm your assay buffer to the experimental temperature before adding the this compound stock solution.
-
Quantitative Data
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Cell/System |
| Mu-Opioid (μOR) | 0.15 nM | Crude brain membranes |
| Mu-Opioid (μOR) | 21 pM | HEK293 membranes |
| Mu-Opioid (μOR) | 0.01 nM | Purified μOR with Gi protein |
| Delta-Opioid (δOR) | - | - |
| Kappa-Opioid (κOR) | - | - |
Note: Ki values can vary depending on the experimental conditions. Data compiled from multiple sources.[5][6]
Table 2: Recommended Starting Concentrations for In Vitro Functional Assays
| Assay Type | Recommended Starting Range |
| Functional Assays | 0.01 nM to 100 nM |
This range is an estimate based on its high binding affinity. The optimal concentration will depend on the specific assay, cell type, and receptor expression levels.[5]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific opioid receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled opioid ligand (e.g., [³H]-DAMGO for the μ-receptor).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[7]
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[7]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
Measure the radioactivity on the filters using a scintillation counter.[7]
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following this compound binding to a G-protein coupled receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.[3]
-
Pre-incubate for 10 minutes at 30°C.[3]
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[3]
-
Incubate for 60 minutes at 30°C.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters.[3]
-
Wash the filters with ice-cold wash buffer.[3]
-
Measure the radioactivity on the filters using a scintillation counter.[3]
-
Plot the stimulated binding as a function of the log concentration of this compound to determine EC50 and Emax values.[3]
-
Visualizations
Caption: Signaling pathway of this compound at the μ-opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 173265-76-4|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
BU72 Solubility: A Technical Guide for Researchers
Technical Support Center: BU72 Experimental Protocols
This technical support guide provides essential information regarding the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), common solvents used in preclinical research. This resource is intended for researchers, scientists, and drug development professionals to facilitate the accurate and effective preparation of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: Can I use ethanol to dissolve this compound?
A2: Ethanol may also be a viable solvent for this compound, although its solubility is anticipated to be lower than in DMSO. For other complex organic molecules, ethanol is often used to prepare solutions for in vivo administration due to its lower toxicity compared to DMSO. If using an ethanol stock, it is recommended to first dissolve this compound in a small amount of ethanol and then dilute with an appropriate aqueous buffer. As with any stock solution, a small-scale solubility test is advised before preparing a large volume.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous buffer is a common issue, often due to the compound's lower solubility in aqueous media. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.
-
Increase the co-solvent concentration: If your experimental system allows, slightly increasing the percentage of DMSO or ethanol in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your assay.
-
Use a surfactant or solubilizing agent: For in vivo formulations, excipients such as Tween® 80 or Cremophor® EL can be used to improve solubility and prevent precipitation. Compatibility with your experimental model must be verified.
-
pH adjustment: The solubility of some compounds is pH-dependent. Investigating the effect of adjusting the pH of your aqueous buffer may be beneficial, provided it does not compromise the stability of this compound or the integrity of your experiment.
Q4: How should I prepare a stock solution of this compound?
A4: A general protocol for preparing a stock solution is as follows:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Store the stock solution in a tightly sealed vial at the recommended temperature, typically -20°C or -80°C, to minimize degradation. Protect from light if the compound is light-sensitive.
Data Summary: Solubility of Structurally Complex Compounds
While specific quantitative data for this compound is not available, the following table provides solubility information for other complex heterocyclic organic molecules in DMSO and ethanol, which can serve as a general reference.
| Compound | Solvent | Solubility |
| Budesonide | DMSO | ~25 mg/mL |
| Ethanol | ~10 mg/mL | |
| Bumetanide | DMSO | ~25 mg/mL |
| Ethanol | ~14 mg/mL | |
| Dabrafenib | DMSO | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
This data is provided for illustrative purposes only and does not represent the actual solubility of this compound.
Experimental Workflow and Decision Process
The following diagrams illustrate key experimental workflows related to the preparation and use of this compound solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Technical Support Center: Preventing BU72 Precipitation in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the precipitation of BU72 in aqueous buffer solutions during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffer a concern?
A1: this compound is a potent and selective µ-opioid receptor agonist with high efficacy.[1][2] Like many lipophilic small molecules, this compound has limited solubility in aqueous solutions. Precipitation can lead to inaccurate experimental results due to a lower effective concentration of the compound in solution. This can manifest as reduced biological activity and poor reproducibility between experiments.
Q2: What are the initial signs of this compound precipitation?
A2: Visual indicators of precipitation include the appearance of cloudiness, turbidity, or visible particulate matter in the buffer solution after the addition of this compound. This can occur immediately upon dilution of a concentrated stock solution or over time during incubation.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and other similar organic molecules due to its excellent solvating properties.[3]
Q4: How can the final concentration of the organic solvent, like DMSO, affect my experiment?
A4: While necessary for initial dissolution, the final concentration of organic solvents in your aqueous buffer should be minimized. High concentrations of DMSO can be toxic to cells and may independently affect experimental outcomes. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays.
Q5: Can the pH of the aqueous buffer influence this compound solubility?
A5: Yes, the pH of the buffer can significantly impact the solubility of this compound. As a weak base, this compound is expected to be more soluble in acidic conditions (lower pH) where it can be protonated.[4][5] The pH-solubility profile of a related compound, buprenorphine, shows increased aqueous solubility in acidic conditions.
Q6: Are there any additives that can enhance the solubility of this compound in aqueous buffer?
A6: Yes, excipients such as cyclodextrins can be used to improve the solubility of hydrophobic compounds like this compound.[6][7][8][9][10] Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule, thereby increasing its solubility in aqueous solutions.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues in your experiments.
Problem: Precipitation observed immediately upon dilution of this compound stock solution into aqueous buffer.
| Possible Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | Decrease the final working concentration of this compound in the aqueous buffer. |
| High final concentration of co-solvent (e.g., DMSO). | Ensure the final concentration of DMSO is as low as possible, ideally below 0.5% (v/v). Prepare a more dilute stock solution if necessary to achieve this. |
| Rapid precipitation or "crashing out" upon dilution. | Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. Pre-warming the aqueous buffer to 37°C may also improve solubility. |
| Suboptimal pH of the aqueous buffer. | Experiment with a range of buffer pH values. A slightly acidic pH (e.g., 5.0-6.5) may improve the solubility of this compound. |
Problem: Precipitation observed over time during incubation.
| Possible Cause | Recommended Solution |
| Compound degradation. | Ensure proper storage of this compound stock solutions (aliquoted, protected from light, and stored at -20°C or -80°C). Prepare fresh stock solutions regularly. |
| Temperature-dependent solubility. | If experiments are performed at a lower temperature than the initial preparation, the solubility of this compound may decrease. Maintain a consistent temperature throughout the experiment. |
| Interaction with buffer components. | The ionic strength of the buffer can influence solubility.[11][12][13][14][15] While the effect is compound-specific, consider testing buffers with different ionic strengths. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Diluting this compound in Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing the risk of precipitation.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS, or specific assay buffer)
-
Sterile polypropylene (B1209903) tubes
-
Calibrated pipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Buffer: If compatible with the experimental design, pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Initial Dilution (Optional): For very high final concentrations, it may be beneficial to perform an intermediate dilution of the DMSO stock in the aqueous buffer.
-
Final Dilution: With the aqueous buffer being gently vortexed or stirred, add the required volume of the this compound stock solution dropwise to the center of the vortex. This ensures rapid dispersion and minimizes localized high concentrations of this compound and DMSO.
-
Final Mixing: Continue to mix the solution for a few seconds after adding the stock solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ionic strength and type of ions on the structure of water swollen polyelectrolyte multilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Effect of pH, ionic strength, and temperature on the adsorption behavior of Acid Blue 113 onto mesoporous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of the Ionic Strength of Process Water on the Interaction of Talc and CMC: Implications of Recirculated Water on Floatable Gangue Depression [mdpi.com]
Stability of BU72 stock solutions at -20°C
Technical Support Center: BU72
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental use of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: What is the recommended procedure for storing this compound stock solutions?
While specific long-term stability studies for this compound at -20°C are not extensively published, general best practices for storing small molecule stock solutions, typically in DMSO, should be followed to ensure compound integrity.
Recommendations for Storage:
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions of this compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage Temperature:
-
For short-term storage (up to one month), storing aliquots at -20°C is generally acceptable.
-
For long-term storage (up to six months or longer), it is best practice to store the aliquots at -80°C.
-
-
Protection from Light and Moisture: Store vials in the dark to prevent photodegradation. Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture by the hygroscopic DMSO.
Question 2: My this compound stock solution, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer. What is causing this and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
Troubleshooting Precipitation:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Determine the maximum aqueous solubility of this compound in your specific medium or buffer. You may need to lower the final working concentration. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in your pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume. Always add the compound solution to the aqueous solution while gently vortexing or swirling. |
| Low Temperature of Aqueous Solution | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers when making your dilutions. |
| High Final DMSO Concentration | While counterintuitive, a very high final concentration of DMSO can sometimes cause issues with certain media components. More commonly, high DMSO concentrations are toxic to cells. | Keep the final concentration of DMSO in your cell-based assays low, typically below 0.5%, to avoid cellular toxicity. |
Question 3: How can I assess the stability of my this compound stock solution over time?
To empirically determine the stability of your this compound stock solution under your specific storage conditions, you can perform a simple quality control experiment.
Stability Assessment Protocol:
-
Prepare a fresh stock solution of this compound and immediately run a functional assay (e.g., a dose-response curve in a GTPγS binding assay) to establish a baseline.
-
Store an aliquot of the same stock solution at -20°C.
-
At a later time point (e.g., one month), thaw the stored aliquot and repeat the same functional assay.
-
Compare the dose-response curves. A significant shift in the EC₅₀ or a decrease in the maximum effect would indicate degradation of the compound.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC₅₀) of this compound at various opioid receptors.
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Ki (nM) | Assay Conditions |
| µ-Opioid Receptor (MOR) | < 0.15 | Radioligand Competition Binding (transfected cell membranes) |
| µ-Opioid Receptor (MOR) | 0.15 | Radioligand Competition Binding (crude brain membranes) |
| κ-Opioid Receptor (KOR) | Data not consistently reported | |
| δ-Opioid Receptor (DOR) | Data not consistently reported |
Table 2: this compound Functional Potency (EC₅₀) at Opioid Receptors
| Receptor Subtype | EC₅₀ (nM) | Assay Type |
| µ-Opioid Receptor (MOR) | 0.054 | Agonist Activity |
| κ-Opioid Receptor (KOR) | 0.033 | Agonist Activity |
| δ-Opioid Receptor (DOR) | 0.58 | Partial Agonist Activity |
Experimental Protocols
1. Radioligand Competition Binding Assay for µ-Opioid Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from mice) or cells expressing the µ-opioid receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO).
-
Varying concentrations of unlabeled this compound (the competitor).
-
The prepared membrane suspension.
-
-
For determining non-specific binding, add a high concentration of an unlabeled opioid ligand (e.g., naloxone) instead of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the µ-opioid receptor.
-
Membrane Preparation:
-
Prepare membranes from cells expressing the µ-opioid receptor as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
The membrane preparation.
-
Varying concentrations of this compound.
-
GDP.
-
[³⁵S]GTPγS.
-
-
For determining non-specific binding, add an excess of unlabeled GTPγS.
-
Incubate the plate to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Emax from the resulting dose-response curve using non-linear regression.
-
Visualizations
Caption: G-protein dependent signaling pathway of this compound at the µ-opioid receptor.
Caption: Experimental workflow for opioid compound characterization.
Technical Support Center: Troubleshooting Inconsistent Results in BU72 Assays
Welcome to the technical support center for BU72 assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to inconsistent or unexpected results during experiments with the potent µ-opioid receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a potent and high-affinity morphinan (B1239233) agonist for the µ-opioid receptor (µOR), which is a G protein-coupled receptor (GPCR).[1] Due to its high affinity, with Ki values in the sub-nanomolar range, it is a valuable tool for studying the µOR.[1] Common applications include competitive radioligand binding assays to determine the affinity of other compounds, functional assays like GTPγS binding to measure agonist efficacy, and structural biology studies.[2]
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a high-efficacy agonist at the µ-opioid receptor.[1] Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of intracellular signaling pathways.[1] The primary pathway involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[1] The µOR can also signal through the β-arrestin pathway, which is often associated with adverse opioid effects.[1] this compound has been characterized as a G protein-biased agonist, preferentially activating the G-protein signaling pathway.[1]
Q3: Why is minimizing non-specific binding critical when working with this compound?
A3: Minimizing non-specific binding is crucial for obtaining accurate and reproducible data.[2] Because this compound has a very high affinity for the µ-opioid receptor, even low concentrations can result in significant specific binding.[2] If non-specific binding is high, it can obscure the true specific signal, leading to an underestimation of receptor affinity (inaccurate Kd or Ki values) and a reduced signal-to-noise ratio.[2]
Troubleshooting Guide
High Variability Between Replicate Wells
Q4: I'm observing significant variability between my replicate wells. What are the potential causes and solutions?
A4: High variability between replicates is a common problem that can mask the true biological effects of your compounds. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting technique (e.g., speed, immersion depth) and avoid introducing air bubbles.[3] |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently swirling before and during plating. Uneven cell distribution can lead to significant signal differences.[3] |
| Inadequate Reagent Mixing | Gently tap the microplate after adding reagents to ensure thorough mixing within the wells.[3] |
| Edge Effects | Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. Avoid using outer wells for samples and instead fill them with sterile media or buffer.[3] |
| Inconsistent Incubation | Ensure consistent temperature and CO2 levels throughout the incubator, as variations can affect cell metabolism and health differently across the plate.[3] |
Issues with Non-Specific Binding
Q5: My non-specific binding is over 20% of the total binding. What should I check first?
A5: High non-specific binding can significantly impact the accuracy of your results. Here are the initial troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Verify that your binding buffer has the correct pH and ionic strength. A common buffer for opioid binding assays is 50 mM Tris-HCl, pH 7.4.[2] |
| Inadequate Washing | In filtration-based assays, insufficient washing can leave unbound radioligand on the filter. Increase the number and/or volume of washes with ice-cold buffer.[2] |
| Poor Reagent Quality | Verify the purity of your radiolabeled this compound, as degraded radioligand can increase non-specific binding.[2] |
| Suboptimal Radioligand Concentration | Using a radioligand concentration that is too high (e.g., >10x Kd) can elevate non-specific binding.[2] Try reducing the concentration. |
Q6: I've optimized my washing steps and buffer, but non-specific binding remains high. What else can I try?
A6: If initial troubleshooting doesn't resolve the issue, consider these additional factors.
| Potential Cause | Recommended Solution |
| Binding to Assay Apparatus | Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1% to 1% in your binding buffer to saturate non-specific sites on plates and filters.[2] For filtration assays with glass fiber filters, pre-soaking the filters in 0.3% polyethylenimine (PEI) can reduce non-specific binding.[2] |
| Binding to Non-Target Receptors | This compound also binds to δ-opioid (δOR) and κ-opioid (κOR) receptors.[2] If your sample expresses these receptors, this could contribute to what appears as non-specific binding. To isolate µOR binding, consider including selective antagonists for δOR and κOR in your assay.[2] |
| Incorrect Non-Specific Binding Control | A high concentration (e.g., 10 µM) of the general opioid receptor antagonist, naloxone, is a common and effective choice for determining non-specific binding in opioid receptor assays.[2] |
Low Signal-to-Noise Ratio
Q7: My assay window is very narrow, resulting in a low signal-to-noise ratio. How can I improve it?
A7: A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Perform titration experiments for key reagents, such as substrates or antibodies, to determine the optimal concentration for the best signal window.[3] |
| Insufficient Incubation Time | The reaction may not have reached its optimal endpoint. Conduct a time-course experiment to identify the ideal incubation period.[3] |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase with high viability before initiating the assay.[3] |
| Incorrect Plate Reader Settings | Verify that you are using the correct excitation and emission wavelengths for fluorescence assays or the correct absorbance wavelength for colorimetric assays.[3] |
Quantitative Data Summary
The binding affinity (Ki) and functional potency (EC50) of this compound can vary based on experimental conditions. The tables below provide a summary of reported values for this compound and other common opioid ligands.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM) of this compound and Reference Opioids
| Compound | µ-Opioid Receptor (Ki, nM) | Notes |
| This compound | ~0.1 - 0.4[4] | Exhibits exceptionally high affinity for the µ-opioid receptor. |
| Morphine | ~1 - 10[4] | Standard agonist with high affinity. |
| DAMGO | ~1 - 5[4] | A synthetic opioid peptide and standard full agonist for the µ-opioid receptor. |
Note: Lower Ki values indicate higher binding affinity. Values can vary based on the specific cell/tissue preparations and experimental conditions used.[5]
Table 2: In Vitro Functional Potency (EC50) of this compound
| Assay Type | EC50 | Cell/System |
| Gi Activation (BRET) | 79 ± 17 pM | Wild-type µOR[6] |
| Gi Activation (BRET) | 67 ± 20 pM | H54A mutant µOR[6] |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response and can differ based on the functional assay used.[5]
Experimental Protocols & Workflows
This compound Signaling Pathway
This compound binding to the µ-opioid receptor primarily initiates a G-protein dependent signaling cascade, while also having the potential to engage the β-arrestin pathway.
Caption: this compound signaling at the µ-opioid receptor.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[1][4]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human µ-opioid receptor or from rodent brain tissue.[1] Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction.[2] Determine the protein concentration using a standard method like the BCA assay.[2]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Diprenorphine), and varying concentrations of the unlabeled test compound (e.g., this compound).[1][5] Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor like naloxone).[2]
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding.[1] Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).[1] The Ki value can then be calculated using the Cheng-Prusoff equation.[5]
[³⁵S]GTPγS Binding Assay Protocol
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.[5]
Caption: Workflow for a [³⁵S]GTPγS binding functional assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the agonist (e.g., this compound).[1] Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.[1]
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.[1]
-
Incubation: Incubate the plate for approximately 60 minutes at 30°C with gentle agitation.[1]
-
Filtration: Stop the reaction by rapid filtration through glass fiber filters.[1]
-
Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.[1]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.[5]
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.[1] Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.[1]
References
Optimizing BU72 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BU72 for in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and high-efficacy morphinan (B1239233) derivative that acts as a long-lasting agonist primarily at the mu-opioid receptor (μOR), which is a G protein-coupled receptor (GPCR).[1][2][3] Its mechanism of action involves binding to and activating the μOR, which in turn initiates intracellular signaling cascades.[1] The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] this compound has been characterized as a G protein-biased agonist, suggesting it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[1]
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently utilized in in vitro studies to investigate the pharmacology and molecular dynamics of opioid receptors. Common applications include competitive radioligand binding assays to determine the affinity of other compounds, functional assays (such as GTPγS binding) to measure agonist efficacy, and structural biology studies to understand ligand-receptor interactions.[3]
Q3: How do I determine the optimal starting concentration of this compound for my cell line?
A3: The optimal starting concentration of this compound is dependent on the specific cell line and the experimental assay being performed. A crucial first step is to conduct a dose-response experiment to determine the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Based on its high binding affinity (with Ki values in the sub-nanomolar to picomolar range), a recommended starting concentration range for in vitro functional assays is 0.01 nM to 100 nM.[4] However, this is a suggested range, and the optimal concentration should be empirically determined for each specific cell line and assay by generating a full dose-response curve.[4]
Q4: What is the difference between Ki, IC50, and EC50 values for this compound?
A4:
-
Ki (Inhibition Constant): This value represents the binding affinity of this compound to a receptor. A lower Ki value indicates a higher binding affinity.[5] It is calculated from the IC50 value using the Cheng-Prusoff equation.[3][6]
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of this compound required to inhibit a specific biological response by 50%.[5][7] For example, in a competitive binding assay, it's the concentration that displaces 50% of a radiolabeled ligand from the receptor.
-
EC50 (Half-Maximal Effective Concentration): This is the concentration of this compound that produces 50% of its maximal effect.[5][7] This is a measure of the compound's potency in functional assays, such as G-protein activation or inhibition of cAMP production.[6]
Q5: How long should I treat my cells with this compound?
A5: The ideal treatment duration with this compound will vary depending on the cell line, the concentration of this compound used, and the specific endpoint of the experiment. For many cell-based assays, a common starting point is an incubation period of 24 to 48 hours.[8] However, to determine the optimal duration for your specific experimental goals, it is highly recommended to perform a time-course experiment, with measurements taken at multiple time points (e.g., 12, 24, 48, and 72 hours).[8]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound from various in vitro assays.
Table 1: this compound Binding Affinity (Ki) at the μ-Opioid Receptor
| Cell/System | Assay Type | Parameter | Value | Reference(s) |
| Crude brain membranes | Radioligand Competition Binding | Ki | 0.15 nM | [4][9][10] |
| Transfected cell membranes | Radioligand Competition Binding | Ki | < 0.15 nM | [1][9] |
| Purified μOR with Gi protein | Radioligand Competition Binding | Ki | 0.01 nM | [9][10] |
| μOR in HDL particles | ³H-diprenorphine Competition Binding | Ki (low affinity) | 470 pM | [4][9] |
| μOR in HDL particles + Gi | ³H-diprenorphine Competition Binding | Ki (high affinity) | 10 pM | [9] |
Table 2: this compound Functional Potency (EC50) at Opioid Receptors
| Receptor Subtype | Assay | EC50 (nM) | Reference(s) |
| μ-Opioid Receptor (μOR) | Agonist Activity | 0.054 | [1] |
| κ-Opioid Receptor (κOR) | Agonist Activity | 0.033 | [1] |
| δ-Opioid Receptor (δOR) | Partial Agonist Activity | 0.58 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[11]
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and recover for 24 hours.
-
Cell Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 3: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the μ-opioid receptor.
-
Membrane Preparation: Prepare membranes from cells stably expressing the human μ-opioid receptor or from rodent brain tissue.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled μOR ligand (e.g., [³H]-Diprenorphine), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.[1][3]
Protocol 4: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the μ-opioid receptor.
-
Membrane Preparation: Use membranes from cells expressing the μ-opioid receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, GDP, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding is the EC50 value.[6]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.[12]
-
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Issue 2: No significant effect on cell viability is observed.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: The concentration range may be too low for the specific cell line. Perform a wider dose-response curve, extending to higher concentrations.
-
-
Possible Cause: Insufficient treatment time.
-
Solution: The incubation period may be too short for this compound to induce a measurable effect. Conduct a time-course experiment to evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours).[8]
-
-
Possible Cause: Cell line resistance.
-
Solution: The chosen cell line may have low expression of the μ-opioid receptor or have intrinsic resistance mechanisms. Confirm receptor expression using techniques like Western blotting or qPCR.
-
Issue 3: High non-specific binding in radioligand binding assays.
-
Possible Cause: this compound is interacting with components other than the target receptor.
-
Solution: Non-specific binding is the interaction of this compound with lipids, other proteins, or the assay apparatus.[3] To reduce this, consider the following:
-
Addition of Blocking Agents: Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your binding buffer to saturate non-specific sites.[3]
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding. Try reducing the concentration of the radiolabeled ligand.[3]
-
-
Visualizing Pathways and Workflows
Signaling Pathways
Caption: G-protein dependent signaling pathway of this compound at the μ-opioid receptor.
Experimental Workflow
Caption: General experimental workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing a lack of effect in cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
BU72 Technical Support Center: Adherence to Laboratory Plasticware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BU72, focusing on the common issue of its adherence to laboratory plasticware.
Troubleshooting Guide: this compound Adherence Issues
This guide addresses specific issues you may encounter with this compound adhering to plastic surfaces during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent compound recovery from plastic tubes or plates. | This compound, being a lipophilic molecule, may adsorb to the surface of certain plastics, particularly polypropylene (B1209903) (PP) and polystyrene (PS).[1] | 1. Use Low-Binding Plasticware: Whenever possible, use commercially available low-adhesion or low-binding microplates and tubes. These are often treated with a hydrophilic polymer to reduce non-specific binding. 2. Material Selection: If low-binding ware is not an option, consider using glass (silanized, if necessary) or polyethylene (B3416737) terephthalate (B1205515) (PET) plasticware, which may exhibit lower binding for certain small molecules. 3. Solvent and Buffer Composition: The choice of solvent can influence adherence. Including a small percentage of an organic solvent (like acetonitrile (B52724) or isopropanol) or a non-ionic surfactant (e.g., Tween-20, Triton X-100) in your aqueous buffers can help keep this compound in solution and reduce its interaction with plastic surfaces. |
| Variability in results between wells of a multi-well plate. | Differential adherence of this compound across the plate can lead to inconsistent concentrations in individual wells. | 1. Consistent Mixing: Ensure thorough mixing of solutions in all wells. Use a plate shaker for a standardized mixing procedure. 2. Pre-treatment of Plates: Pre-incubating the plate with a blocking solution (e.g., a buffer containing 0.1% Bovine Serum Albumin) can help to saturate non-specific binding sites on the plastic surface before adding this compound. Ensure this blocking agent does not interfere with your downstream assay. |
| Difficulty in completely dissolving or resuspending this compound. | The compound may have adhered to the walls of the storage vial or dissolution container. | 1. Use of Solvents: Prepare stock solutions of this compound in a suitable organic solvent like DMSO.[2] 2. Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If dissolution is still incomplete, brief sonication may help to dislodge any adhered compound. 3. Transfer Technique: When transferring solutions, use low-retention pipette tips to minimize the amount of compound that adheres to the tip surface. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a highly potent and long-acting agonist of the μ-opioid receptor (MOR), with additional activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[3][4][5] Due to its high affinity and efficacy, it is a valuable tool in pharmacological research to study the opioid system, particularly for investigating receptor activation and for structural biology studies, such as the crystallization of the active state of the MOR.[5][6][7]
Q2: Why does this compound stick to plasticware?
A2: While specific data on this compound's adherence is not extensively published, its chemical structure suggests it is a lipophilic ("fat-loving") molecule.[1] Many common laboratory plastics, such as polypropylene and polystyrene, have hydrophobic surfaces. This chemical similarity can lead to non-specific binding or adsorption of this compound to the plastic surface, effectively removing it from the solution and impacting experimental accuracy.
Q3: Are there specific types of plasticware that are better or worse for working with this compound?
A3: While empirical testing is recommended for your specific application, a general guideline is to use low-binding plasticware. If that is not available, here is a hypothetical comparison of common plastics:
Table 1: Illustrative Adherence of this compound to Different Laboratory Plasticware
| Plasticware Material | Surface Property | Predicted this compound Adherence | Recommended Use with this compound |
| Polypropylene (PP) | Hydrophobic | High | Not recommended for sensitive assays; use low-binding versions if possible. |
| Polystyrene (PS) | Hydrophobic | Moderate to High | Use with caution; surface treatment (e.g., plasma treatment) can reduce binding. |
| Polyethylene Terephthalate (PET) | More Hydrophilic | Low to Moderate | A potentially better alternative to PP and PS for some applications. |
| Glass (Borosilicate) | Hydrophilic (can be silanized) | Low | A good alternative, especially when silanized to reduce surface interactions. |
| Low-Binding Polymer | Hydrophilic Coating | Very Low | Highly Recommended for all applications involving this compound. |
Note: The adherence data presented in this table is illustrative and based on general principles of chemical interactions. It is strongly recommended to empirically validate the best plasticware for your specific experimental conditions.
Experimental Protocols
Protocol 1: Quantifying this compound Adherence to Plasticware
This protocol provides a method to quantify the amount of this compound that adheres to different types of plasticware.
Materials:
-
This compound stock solution of known concentration
-
Various types of plastic tubes or plates to be tested (e.g., polypropylene, polystyrene, low-binding)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation vials and cocktail (if using radiolabeled this compound) or an appropriate analytical instrument (e.g., LC-MS)
-
Pipettes and low-retention tips
Procedure:
-
Prepare a working solution of this compound in the assay buffer at the desired concentration.
-
Add a known volume of the this compound working solution to each type of plastic tube or well.
-
Include a control tube/well made of a material with known low binding, such as silanized glass.
-
Incubate the samples under the same conditions as your planned experiment (e.g., 1 hour at room temperature).
-
After incubation, carefully transfer the supernatant from each tube/well to a new container.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., scintillation counting for radiolabeled this compound or LC-MS for unlabeled compound).
-
Calculate the percentage of this compound lost to adherence for each plastic type by comparing the concentration in the supernatant to the initial concentration of the working solution.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the μ-opioid receptor, leading to G-protein-mediated signaling.
Experimental Workflow for Testing Plasticware Adherence
Caption: Workflow for quantifying the adherence of this compound to various lab plastics.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 173265-76-4|DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Crystallographic Analysis of BU72 and Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected covalent adduct formation of BU72 in crystallography.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue observed in the crystal structure of this compound bound to the μ-opioid receptor (μOR)?
A1: The primary issue is the presence of strong and unexplained electron density between the ligand this compound and the N-terminus of the μOR, specifically the His54 residue.[1] This density is centered at a point approximately 1.6 Å from both the secondary amine of this compound and a nitrogen atom of His54.[1][2] This distance is significantly shorter than what would be expected for non-covalent interactions (which are typically ≥ 2.4 Å), strongly suggesting the formation of a covalent bond.[1][2][3]
Q2: Was a metal ion considered as a potential explanation for the unexplained density?
A2: Yes, a magnesium ion (Mg²⁺) was proposed to fit the unexplained density.[4] However, this hypothesis was largely refuted due to several inconsistencies[3][4][5]:
-
Unrealistic Bond Lengths: The required bonds would be too short for a magnesium ion.[1][6]
-
Incomplete Coordination Shell: A coordination number of two is extremely rare for magnesium in high-resolution structures.[3][5]
-
Lack of Magnesium Source: The crystallization experiments were performed without the addition of magnesium salts.[1][4][6]
-
Incompatible Bonding Partners: Mg²⁺ typically favors neutral or negatively charged partners, not a positively charged amine as found on this compound at the experimental pH.[3][5]
Q3: What is the current leading hypothesis for the unexplained electron density?
A3: The leading hypothesis is the formation of an oxygen-bridged covalent adduct between this compound and His54.[4][6][7] An oxygen atom fits the unexplained density well, resulting in a known type of covalent adduct with reasonable geometry.[1][4] The formation of this adduct is believed to be mediated by reactive oxygen species (ROS).[5][6]
Q4: What were the potential sources of reactive oxygen species (ROS) in the experiment?
A4: The experimental conditions contained several components known to generate ROS[4][6][8]:
-
HEPES Buffer: This buffer is known to generate hydrogen peroxide when exposed to light.[4][8]
-
Nickel Ions: Used during purification, nickel ions can participate in redox reactions.[1][6]
-
Truncated N-terminus: The specific N-terminal sequence (Gly-Ser-His) can form redox-active nickel complexes, which can generate ROS.[4][8]
Q5: What are the implications of this covalent adduct on the μOR structure and its interpretation?
A5: The formation of the covalent adduct introduces significant strain on the ligand, the tethered N-terminus, and the connecting bonds.[1][6] This strain, along with interactions between the N-terminus and surrounding residues, is likely to distort the receptor's conformation.[1][6] Consequently, subsequent μOR structures, such as the μOR-Gi complex, are considered to be more accurate models of the active receptor state.[1][9]
Troubleshooting Guide
This guide is for researchers who observe similar unexplained electron density or unexpected ligand modifications in their crystallographic experiments.
Problem: Unexplained electron density is observed between my ligand and a protein residue at a distance too short for non-covalent interactions.
| Step | Action | Detailed Instructions & Considerations |
| 1 | Verify Data and Model Quality | Re-evaluate the electron density maps (2Fo-Fc and Fo-Fc). Check for potential modeling errors or artifacts. Ensure the resolution is sufficient to make a clear determination. |
| 2 | Analyze the Chemical Environment | Carefully review all components of your purification and crystallization buffers. Identify any potential sources of reactive species (e.g., HEPES, PIPES, redox-active metals like Ni²⁺, Cu²⁺).[1][4][5] |
| 3 | Consider Covalent Adduct Formation | Propose a chemically plausible covalent adduct that could fit the density. An oxygen bridge is a common candidate in the presence of ROS.[4] Check if the geometry and bond lengths are reasonable for the proposed adduct. |
| 4 | Rule Out Other Possibilities | Systematically evaluate and exclude other possibilities such as coordinated metal ions (check for anomalous signals and plausible coordination geometry) or tightly bound solvent molecules.[3][5] |
| 5 | Perform Validation Experiments | If possible, conduct mass spectrometry on the dissolved crystals or proteolytic fragments of the protein to detect the modified ligand or peptide.[1][3] This can provide direct evidence of a covalent modification. |
| 6 | Refine Experimental Protocol | To prevent adduct formation in future experiments, consider modifying the protocol. This may include using a different buffer system that does not generate ROS, choosing a different protein truncation site, or using alternative purification methods that avoid redox-active metals.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters from the analysis of the this compound-μOR crystal structure.
| Parameter | Observed Value | Ideal/Reference Value | Citation |
| Distance between this compound (N) and His54 (N) | ~1.6 Å | ≥ 2.4 Å (Non-covalent) | [1][2] |
| N···N Overlap (excluding hydrogens) | 0.56 Å | N/A | [1][4] |
| Unexplained Electron Density | Up to 6.8σ | N/A | [1][2] |
| Bond Angle at Bridging Oxygen Atom | 131° | ~109° | [1][4] |
| This compound Affinity (Ki) for μOR with Gi | 0.01 nM | N/A | [8] |
| This compound Affinity (Ki) for μOR in brain membranes | 0.15 nM | N/A | [8] |
Experimental Protocols and Methodologies
The unexpected adduct formation was observed under specific experimental conditions. Understanding these can help prevent similar issues.
Key Experimental Conditions Leading to Adduct Formation:
-
Protein Construct: The μ-opioid receptor construct used was truncated at the N-terminus, leaving a Gly-Ser-His sequence.[1][4] This motif is known to form redox-active complexes with nickel.[8]
-
Purification: Nickel-affinity chromatography was used for protein purification, introducing Ni²⁺ ions into the sample preparation.[1]
-
Buffer System: The receptor was purified and crystallized in buffers containing HEPES.[4][8] HEPES can generate hydrogen peroxide, a precursor to other reactive oxygen species, especially in the presence of metal ions and light.[8]
Proposed Protocol for Adduct Confirmation:
-
Proteolysis: Digest the protein from the crystallization mixture using a specific protease (e.g., Trypsin).
-
Mass Spectrometry: Analyze the resulting peptide fragments using high-resolution mass spectrometry.
-
Analysis: Search for a mass shift in the fragment containing the target residue (e.g., His54) corresponding to the mass of the covalently bound ligand (or a fragment thereof).[1][3]
Visualizations
Diagram 1: Proposed Mechanism of Adduct Formation
Caption: Proposed pathway for ROS-induced covalent adduct formation.
Diagram 2: Troubleshooting Unexplained Electron Density
Caption: Workflow for troubleshooting unexpected crystallographic density.
Diagram 3: Logic of Experimental Factors and Outcomes
Caption: Relationship between experimental choices and potential artifacts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reanalysis of a μ opioid receptor crystal structure reveals a covalent adduct with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reanalysis of a μ opioid receptor crystal structure reveals a covalent adduct with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the long duration of action of BU72 in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the long duration of action of BU72 in vivo. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a long duration of action?
This compound is a potent and high-efficacy morphinan (B1239233) agonist for the μ-opioid receptor (MOR).[1][2] Its long duration of action is attributed to its exceptionally high binding affinity for the MOR and its slow dissociation from the receptor.[3][4] This prolonged receptor occupancy leads to sustained downstream signaling and, consequently, a long-lasting physiological effect.
Q2: What are the primary in vivo effects of this compound?
The primary in vivo effects of this compound are potent and long-lasting analgesia.[5][6] However, as a high-efficacy MOR agonist, it is also associated with significant respiratory depression, a critical side effect to consider in experimental design.[6]
Q3: Can the effects of this compound be reversed?
Yes, the effects of this compound can be reversed by opioid antagonists such as naloxone (B1662785).[2] However, due to the high affinity and slow dissociation of this compound from the MOR, higher or repeated doses of naloxone may be necessary for effective and sustained reversal compared to reversing the effects of shorter-acting opioids.[3][5][7]
Q4: Are there established ED50 values for the analgesic and respiratory effects of this compound?
Troubleshooting Guide
Issue 1: Prolonged and Unintended Sedation or Respiratory Depression in Experimental Animals.
-
Problem: Animals administered this compound exhibit excessive sedation or signs of respiratory distress for an extended period, potentially compromising the experiment and animal welfare.
-
Solution:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound in subsequent experiments. A pilot dose-response study is highly recommended to determine the optimal dose that provides the desired analgesic effect with manageable side effects for your specific experimental model and endpoint.
-
Antagonist Administration: For acute reversal of severe respiratory depression, administration of the opioid antagonist naloxone is effective. Be aware that due to this compound's long-acting nature, a single dose of naloxone may not be sufficient, and its effects may wear off before this compound is cleared.[2] Consider a continuous infusion or repeated bolus doses of naloxone as needed, with careful monitoring of the animal's respiratory status.[3][5]
-
Supportive Care: Provide supportive care, including maintaining the animal's body temperature and ensuring a clear airway. In cases of severe respiratory depression, supplemental oxygen may be necessary.
-
Issue 2: Difficulty in Establishing a Reversible Experimental Model.
-
Problem: The long duration of this compound's action makes it challenging to design experiments that require a return to baseline within a typical experimental timeframe.
-
Solution:
-
Use of Antagonists: Incorporate the use of an antagonist like naloxone into your experimental design to terminate the effects of this compound at a specific time point. This allows for a more controlled experimental window.
-
Pharmacokinetic Considerations: While specific pharmacokinetic data for this compound is limited, be aware that its clearance is slow. Plan for extended observation periods if a return to baseline without antagonist intervention is required.
-
Alternative Agonists: If a shorter duration of action is essential for your experimental question, consider using a potent but shorter-acting MOR agonist as a comparator or alternative.
-
Issue 3: Unexpected Variability in Animal Responses to this compound.
-
Problem: There is significant variability in the intensity or duration of this compound's effects between individual animals, even at the same dose.
-
Solution:
-
Controlled Dosing: Ensure precise and consistent administration of this compound. For injectable formulations, confirm accurate dosing volumes and injection sites.
-
Animal Health and Genetics: Use healthy animals from a reputable supplier with a consistent genetic background. Underlying health issues or genetic variations can influence drug metabolism and response.
-
Environmental Factors: Maintain a controlled and consistent experimental environment (e.g., temperature, lighting, noise levels) as stress can influence an animal's physiological response to opioids.
-
Data Presentation
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| μ (mu) | [3H]-DAMGO | CHO cells expressing human μ-opioid receptor | 0.23 ± 0.04 | [2] |
| δ (delta) | [3H]-Naltrindole | CHO cells expressing human δ-opioid receptor | 15.7 ± 2.1 | [2] |
| κ (kappa) | [3H]-U69,593 | CHO cells expressing human κ-opioid receptor | 1.1 ± 0.1 | [2] |
Table 2: In Vivo Analgesic Efficacy of Buprenorphine (a related long-acting opioid) in Rodent Models
| Pain Model | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Phenylquinone Writhing | Mouse | i.v. | 0.0084 | [8] |
| Hot Plate | Mouse | i.v. | 0.16 | [8] |
| Tail Flick | Mouse | i.v. | 0.062 | [8] |
| Yeast-induced Inflammatory Pain | Rat | i.v. | 0.0024 | [8] |
| Formalin-induced Inflammatory Pain | Mouse | i.v. | 0.025 | [8] |
Note: While these values are for buprenorphine, they provide an indication of the potent analgesic effects of long-acting μ-opioid receptor agonists in various pain models.
Experimental Protocols
1. Hot Plate Test for Analgesia
-
Objective: To assess the analgesic properties of this compound by measuring the latency of an animal's response to a thermal stimulus.[8]
-
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Experimental animals (e.g., mice or rats).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Timer.
-
-
Procedure:
-
Acclimation: Acclimate the animals to the experimental room for at least one hour before testing.
-
Baseline Measurement: Place each animal individually on the hot plate (temperature typically set to 52-55°C) and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
2. Whole-Body Plethysmography for Respiratory Depression
-
Objective: To quantify the respiratory effects of this compound by measuring respiratory parameters in conscious, unrestrained animals.
-
Materials:
-
Whole-body plethysmography system.
-
Experimental animals (e.g., mice or rats).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
-
Procedure:
-
Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Acclimation: Place each animal in a plethysmography chamber and allow for an acclimation period (e.g., 30-60 minutes) to obtain stable baseline respiratory recordings.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Recording: Continuously monitor and record respiratory parameters for a defined period after drug administration.
-
Data Analysis: Analyze the recorded data to determine the changes in respiratory parameters over time compared to baseline and the vehicle control group.
-
3. Naloxone Reversal of this compound-induced Effects
-
Objective: To reverse the in vivo effects of this compound using the opioid antagonist naloxone.
-
Materials:
-
Animals previously treated with this compound.
-
Naloxone hydrochloride solution.
-
Vehicle control for naloxone.
-
Syringes and needles for administration.
-
Apparatus for measuring the desired effect (e.g., hot plate for analgesia, plethysmograph for respiratory depression).
-
-
Procedure:
-
Induce this compound Effect: Administer a predetermined dose of this compound to the animals and wait for the peak effect to be established.
-
Measure Peak Effect: Measure the analgesic or respiratory effect of this compound at its expected peak.
-
Administer Naloxone: Administer naloxone or its vehicle. Doses may need to be optimized, but a starting point for mice could be in the range of 1-10 mg/kg.[2]
-
Post-naloxone Measurement: Measure the analgesic or respiratory parameters at multiple time points after naloxone administration to assess the degree and duration of reversal.
-
Data Analysis: Compare the post-naloxone measurements to the peak this compound effect and baseline values to quantify the reversal.
-
Mandatory Visualizations
Caption: this compound signaling at the μ-opioid receptor.
Caption: Workflow for in vivo studies with this compound.
Caption: Managing this compound's long duration of action.
References
- 1. Experimental drug supercharges medicine that reverses opioid overdose – WashU Medicine [medicine.washu.edu]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Naloxone reversal of buprenorphine-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. Reversing an adult opioid overdose with naloxone – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Principles of Pharmacology: Pharmacokinetics [pharmacology2000.com]
Validation & Comparative
A Comparative Analysis of BU72 and Morphine: Potency and Efficacy
This guide provides a detailed comparison of the synthetic opioid BU72 and the benchmark opioid, morphine, focusing on their potency and efficacy. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and methodologies to facilitate a comprehensive understanding of their pharmacological profiles.
Introduction
This compound is a potent morphinan (B1239233) derivative that has garnered significant interest in pain research due to its high affinity and efficacy as a mu-opioid receptor (μOR) agonist.[1][2] Morphine, a natural opiate, is the prototypical μ-opioid receptor agonist and a widely used analgesic.[3][4] Understanding the comparative pharmacology of these compounds is crucial for the development of novel pain therapeutics. This compound acts as a high-efficacy agonist at the μOR, a partial agonist at the delta-opioid receptor (δOR), and a full agonist at the kappa-opioid receptor (κOR).[1][5] In contrast, morphine's primary therapeutic actions are mediated through its agonist activity at the μ-opioid receptor, though it is also an agonist at the kappa and delta-opioid receptors.[4]
Data Presentation
The following tables summarize the quantitative data on the binding affinity, functional potency, and in vivo efficacy of this compound and morphine.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | μ-Opioid Receptor (μOR) | δ-Opioid Receptor (δOR) | κ-Opioid Receptor (κOR) |
| This compound | 0.01 - 0.4[6][7][8] | Partial Agonist (Ki not consistently reported)[7][8] | Full Agonist (Ki not consistently reported)[7][8] |
| Morphine | ~1 - 10[6][9] | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Potency (EC50, nM) in [³⁵S]GTPγS Binding Assay
| Compound | μ-Opioid Receptor (μOR) | δ-Opioid Receptor (δOR) | κ-Opioid Receptor (κOR) |
| This compound | 0.054[10] | 0.58 (Partial Agonist)[10] | 0.033[10] |
| Morphine | Direct comparative data not available[6] | - | - |
EC50 represents the concentration of a drug that gives half-maximal response.
Table 3: In Vivo Analgesic Efficacy (ED50, mg/kg) in Rodent Hot Plate Test
| Compound | ED50 (mg/kg) | Notes |
| This compound | Significantly more potent than morphine (specific ED50 not available for direct comparison)[6] | Potent, long-lasting antinociceptive effects.[2][5] |
| Morphine | 8.98[11] | Standard opioid analgesic.[11] |
ED50 represents the dose of a drug that gives half-maximal response in an in vivo test.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Competition Binding Assay
This assay determines the affinity of a compound (like this compound or morphine) for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6]
-
Materials: Cell membranes expressing the opioid receptor of interest (e.g., μOR), a radioligand (e.g., [³H]DAMGO or [³H]-Diprenorphine), the test compound, and an appropriate assay buffer.[6][10]
-
Procedure:
-
Serial dilutions of the test compound are prepared.[1]
-
In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are added.[1] Control wells for total binding (buffer only) and non-specific binding (a saturating concentration of an unlabeled ligand) are included.[1]
-
The plate is incubated to allow the binding to reach equilibrium.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.[1][10]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[1]
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.[1][6]
-
Materials: Cell membranes expressing the opioid receptor, [³⁵S]GTPγS, GDP, the test compound, and assay buffer.[1][12]
-
Procedure:
-
In a 96-well plate, cell membranes, GDP, and varying concentrations of the test compound are pre-incubated.[1]
-
The reaction is initiated by adding [³⁵S]GTPγS.[1]
-
The plate is incubated to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.[12]
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing.[1][12]
-
The radioactivity on the filters is measured using a scintillation counter.[1]
-
-
Data Analysis: The stimulated binding is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.[1][7]
3. In Vivo Hot Plate Test
This protocol assesses the analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus.[1][6]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).[1]
-
Procedure:
-
The baseline latency for the animal (e.g., a mouse) to react to the heat (e.g., by licking its paws or jumping) is measured before drug administration. A cut-off time is used to prevent tissue damage.[1]
-
The test compound (e.g., this compound or morphine) or a vehicle is administered (e.g., intraperitoneally).[1]
-
The hot plate latency is measured at various time points after drug administration.[1]
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The dose-response curve is used to determine the ED50 value.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by opioid agonists and the general workflows for the experimental protocols described.
Caption: Generalized G-protein dependent signaling pathway for opioid agonists.
Caption: Experimental workflow for the Radioligand Competition Binding Assay.
Caption: Experimental workflow for the [³⁵S]GTPγS Functional Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Morphine - Wikipedia [en.wikipedia.org]
- 5. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling the μ-Opioid Receptor Binding Landscape: A Comparative Analysis of BU72 and Fentanyl
For Immediate Release
In the landscape of opioid research, understanding the nuanced interactions between ligands and the μ-opioid receptor (μOR) is paramount for the development of safer and more effective analgesics. This guide provides a detailed comparison of the binding affinities of two potent μOR agonists, BU72 and fentanyl, supported by experimental data and methodologies. Our analysis aims to equip researchers, scientists, and drug development professionals with a clear, data-driven understanding of how these compounds engage with their primary target.
Quantitative Binding Affinity at the μ-Opioid Receptor
The binding affinity of a ligand for its receptor is a critical determinant of its potency and pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. Below is a summary of the experimentally determined Ki values for this compound and fentanyl at the μ-opioid receptor.
| Compound | Receptor/Tissue Source | Radioligand | Ki (nM) | Reference |
| This compound | Crude brain membranes | Not Specified | 0.15 | [1][2] |
| This compound | Purified μOR with Gi protein | Not Specified | 0.01 | [1][2] |
| Fentanyl | Recombinant human μOR | Not Specified | 1.35 | [3] |
| Fentanyl | Guinea pig brain membranes | Not Specified | 1.2 | [3] |
This table summarizes the binding affinity (Ki) of this compound and fentanyl for the μ-opioid receptor from various experimental sources.
Visualizing Binding Affinity: A Comparative Diagram
The following diagram illustrates the relative binding affinities of this compound and fentanyl for the μ-opioid receptor, highlighting the significantly higher affinity of this compound.
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinities presented in this guide were determined using radioligand competition binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or fentanyl) to displace a radiolabeled ligand that is already bound to the receptor.
Key Steps in the Protocol:
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from either cultured cell lines (e.g., CHO or HEK293 cells stably expressing the human μOR) or from brain tissue.[4]
-
Incubation: The prepared membranes are incubated in a reaction buffer containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-diprenorphine) and varying concentrations of the unlabeled competitor compound (this compound or fentanyl).[5]
-
Equilibrium: The mixture is incubated for a specific duration (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a radioligand competition binding assay.
Signaling Pathways of the μ-Opioid Receptor
Upon agonist binding, the μ-opioid receptor initiates intracellular signaling cascades primarily through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
-
G-protein Pathway: Activation of the Gi/Go family of G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.[7][8] This pathway is traditionally associated with the analgesic effects of opioids.[9]
-
β-arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and can also mediate signaling. The recruitment of β-arrestin has been linked to some of the adverse side effects of opioids, such as respiratory depression and tolerance.[3][9]
Fentanyl has been shown to activate both G-protein and β-arrestin pathways.[3] The balance between these two pathways, known as "biased agonism," is a key area of research for developing opioids with improved safety profiles.
μ-Opioid Receptor Signaling Diagram
The diagram below illustrates the dual signaling pathways activated by μ-opioid receptor agonists.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
A Comparative Guide to Buprenorphine and BU72: Structural and Functional Divergence in Opioid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional properties of Buprenorphine and its derivative, BU72. These two morphinan (B1239233) compounds, while structurally related, exhibit distinct pharmacological profiles at opioid receptors, making them critical tools for research into analgesia, addiction, and opioid receptor signaling. This document summarizes their performance with supporting experimental data, details key experimental protocols, and visualizes their differential signaling and experimental workflows.
Structural and Functional Differences: A Quantitative Overview
Buprenorphine and this compound originate from the thebaine scaffold but possess key structural modifications that dramatically alter their interaction with and activation of opioid receptors. Buprenorphine is characterized by a cyclopropylmethyl group on the nitrogen and a bulky tert-butyl group at the C7 position.[1][2][3] this compound, a derivative of buprenorphine, features further complex modifications.[4][5] These structural distinctions underpin their divergent functional profiles.
Buprenorphine is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa- (KOR) and delta- (DOR) opioid receptors.[3][6] This mixed agonist-antagonist profile contributes to its clinical utility in treating opioid use disorder, providing a "ceiling effect" on respiratory depression.[7][8] In contrast, this compound is an exceptionally potent and high-efficacy full agonist at the MOR, with activity also reported at the KOR and partial agonism at the DOR.[5][9][10][11] Its high affinity and efficacy have made it an invaluable research tool, notably in the crystallization and structural determination of the active-state mu-opioid receptor.[5][12]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative differences in receptor binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) for Buprenorphine and this compound at the three classical opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| Buprenorphine | 0.21[13] | ~5[10] | ~10[10] |
| This compound | 0.15[10][13] | Partial Agonist (Ki not consistently reported)[13] | Full Agonist (Ki not consistently reported)[13] |
Lower Ki values indicate higher binding affinity.
Table 2: Opioid Receptor Functional Activity ([35S]GTPγS Assay)
| Compound | Receptor | Potency (EC50, nM) | Efficacy (%Emax vs DAMGO) | Classification |
| Buprenorphine | Mu (μ) | 3.9[14] | 23%[14] | Partial Agonist |
| Kappa (κ) | - | - | Antagonist[15] | |
| Delta (δ) | - | - | Antagonist[15] | |
| This compound | Mu (μ) | 0.054[9] | >100% (Stronger than DAMGO)[5] | Full Agonist |
| Kappa (κ) | 0.033[9] | - | Full Agonist[11] | |
| Delta (δ) | 0.58[9] | - | Partial Agonist[11] |
Experimental Protocols
The characterization of compounds like Buprenorphine and this compound relies on standardized in vitro assays to determine their binding and functional properties.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells transfected with the human mu-opioid receptor).
-
Assay Incubation : In a multi-well plate, the membranes are incubated with a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (Buprenorphine or this compound).
-
Separation : The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding, providing a measure of agonist potency (EC50) and efficacy (Emax).
-
Membrane and Reagent Preparation : Receptor-expressing membranes are prepared as above. A reaction buffer is prepared containing GDP, MgCl2, and NaCl.
-
Assay Setup : In a 96-well plate, membranes are pre-incubated with varying concentrations of the agonist (Buprenorphine or this compound) and GDP.
-
Reaction Initiation : The reaction is initiated by adding [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-induced receptor activation facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Incubation and Termination : The plate is incubated at 30°C to allow for [35S]GTPγS binding. The reaction is stopped by rapid filtration.
-
Detection : The amount of bound [35S]GTPγS on the filters is quantified by scintillation counting.
-
Data Analysis : Specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). A dose-response curve is generated by plotting specific binding against the log concentration of the agonist to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the opioid receptor following agonist stimulation, which is a key event in receptor desensitization and an indicator of biased agonism.
-
Cell Culture : A cell line co-expressing the opioid receptor and a β-arrestin fusion protein is used. Often, enzyme fragment complementation (EFC) technology is employed, where the receptor is tagged with a small enzyme fragment and β-arrestin is fused to a larger, complementary fragment.
-
Agonist Stimulation : Cells are plated and treated with varying concentrations of the test agonist.
-
Incubation : The cells are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection : A substrate for the complemented enzyme is added. The recruitment of β-arrestin brings the enzyme fragments together, reconstituting its activity and generating a chemiluminescent or fluorescent signal.
-
Quantification : The signal is measured using a plate reader.
-
Data Analysis : A dose-response curve is generated by plotting the signal against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Functional selectivity of Buprenorphine vs. This compound.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
Caption: Opioid receptor G-protein vs. β-arrestin signaling.
References
- 1. Buprenorphine | C29H41NO4 | CID 644073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buprenorphine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DAMGO and BU72 in Mu-Opioid Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent µ-opioid receptor (MOR) agonists: DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) and BU72. The information herein, supported by experimental data, is intended to assist in the selection of the appropriate standard for in vitro and in vivo functional assays.
Introduction to DAMGO and this compound
DAMGO is a synthetic peptide analog of enkephalin that has long been established as a gold standard selective agonist for the µ-opioid receptor.[1] Its high affinity and robust agonistic activity have made it a staple in opioid research for characterizing receptor function.[1]
This compound is a morphinan-derived opioid agonist known for its exceptionally high potency and efficacy at the µ-opioid receptor.[2] Often referred to as a "superagonist," this compound can elicit a maximal response that surpasses that of standard full agonists like DAMGO in certain functional assays.[2][3] Its distinct chemical structure and pharmacological profile make it a valuable tool for investigating the upper limits of MOR activation and for structural biology studies.[4]
Quantitative Comparison of Functional Activity
The following table summarizes the in vitro functional profiles of DAMGO and this compound in key assays that measure µ-opioid receptor activation. It is important to note that direct comparisons of EC50 and Emax values are most accurate when determined within the same study under identical experimental conditions. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental systems used.
| Functional Assay | Compound | Potency (EC50) | Efficacy (Emax) | Cell Type / System |
| GTPγS Binding | DAMGO | ~10 - 50 nM[5][6] | 100% (Reference Full Agonist)[5] | SH-SY5Y cells, CHO-hMOR cells |
| This compound | 67 ± 20 pM[4] | >100% (relative to DAMGO)[2][3] | HEK293 cells | |
| cAMP Inhibition | DAMGO | ~2 - 10 nM[6] | 100% (Reference Full Agonist)[7] | CHO-MOR cells |
| This compound | Data not readily available | Higher than DAMGO[3] | Not specified | |
| β-Arrestin Recruitment | DAMGO | ~10 - 100 nM | Full Agonist[3] | HEK293 cells |
| This compound | Data not readily available | Higher than DAMGO[3] | HEK293 cells |
Signaling Pathways and Experimental Workflows
The activation of the µ-opioid receptor by agonists such as DAMGO and this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o), leading to downstream effects like the inhibition of adenylyl cyclase and modulation of ion channels. Concurrently, agonist binding can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.
A common experimental workflow to determine the functional potency and efficacy of these agonists is the [³⁵S]GTPγS binding assay. This assay directly measures the activation of G proteins upon receptor stimulation.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the µ-opioid receptor upon agonist binding.[8]
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GTPγS (unlabeled, for non-specific binding determination)
-
GDP (Guanosine 5'-diphosphate)
-
Test Compounds: DAMGO and this compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the µ-opioid receptor.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP solution (final concentration ~10-30 µM), varying concentrations of the agonist (DAMGO or this compound), and the cell membrane suspension. For determining non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration ~0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled µ-opioid receptor.
Materials:
-
Cells expressing µ-opioid receptors (e.g., CHO-hMOR)
-
Test Compounds: DAMGO and this compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of DAMGO or this compound for a short period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of agonist concentration. The data should demonstrate an inhibition of forskolin-stimulated cAMP levels. Fit the data to a sigmoidal dose-response curve to determine the IC50 (equivalent to EC50 in this inhibitory context) and the maximum inhibition.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and G protein-independent signaling.[9]
Materials:
-
Cell line co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).
-
Test Compounds: DAMGO and this compound
-
Assay-specific detection reagents
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of DAMGO or this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents according to the assay kit manufacturer's protocol.
-
Signal Measurement: After a further incubation period at room temperature, measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Specificity of BU72 with the Opioid Antagonist Naloxone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a potent μ-opioid receptor (μOR) agonist like BU72 is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of this compound's binding profile and details the use of the non-selective opioid antagonist, naloxone (B1662785), to validate its binding specificity. The information presented is supported by experimental data and detailed protocols to aid in the design and execution of robust in vitro studies.
Comparative Binding Affinities of this compound
This compound is a powerful morphinan (B1239233) agonist renowned for its exceptionally high affinity for the μ-opioid receptor.[1][2] Its binding affinity, typically expressed as the inhibition constant (Kᵢ), has been determined in various in vitro preparations. Lower Kᵢ values are indicative of a higher binding affinity.
| Compound | Receptor/Condition | Assay Type | Parameter | Value (nM) |
| This compound | μ-Opioid Receptor (crude brain membranes) | Radioligand Competition Binding | Kᵢ | 0.15[2] |
| This compound | Purified μOR with Gᵢ protein | Radioligand Competition Binding | Kᵢ | 0.01[2] |
| This compound | μOR in HDL particles | ³H-diprenorphine Competition Binding | Kᵢ (low affinity) | 0.47 |
| This compound | μOR in HDL particles + Gᵢ | ³H-diprenorphine Competition Binding | Kᵢ (high affinity) | 0.01 |
The Role of Naloxone in Validating Binding Specificity
Naloxone is a non-selective and competitive opioid receptor antagonist, meaning it binds to opioid receptors but does not activate them, and it competes with agonists like this compound for the same binding site.[3][4] This competitive antagonism is the cornerstone of its use in validating the binding specificity of novel opioid compounds. In a binding assay, the addition of a high concentration of unlabeled naloxone will displace the specific binding of a radiolabeled ligand, such as this compound, from the opioid receptors. Any remaining bound radioactivity is considered non-specific binding to other cellular components or the assay apparatus itself.[5] Therefore, by demonstrating that naloxone can effectively prevent this compound from binding to its target, researchers can confirm that this compound is indeed interacting specifically with opioid receptors.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., naloxone) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-BU72) from a receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the μ-opioid receptor
-
Radiolabeled this compound (e.g., [³H]-BU72)
-
Unlabeled naloxone
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled naloxone.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor (naloxone). This will generate a competition curve from which the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding of the radioligand) can be determined. The Kᵢ value for the competitor can then be calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Molecular Interaction
To further elucidate the experimental process and the underlying molecular mechanism, the following diagrams are provided.
References
- 1. Naloxone displacement at opioid receptor sites measured in vivo in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic recognition of naloxone, morphine and endomorphin1 in the same pocket of µ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Assessing BU72 Off-Target Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides an objective comparison of the potent µ-opioid receptor agonist, BU72, with other well-characterized opioids, focusing on its off-target effects as determined by cell-based assays. Experimental data is presented to facilitate informed decisions in research applications.
This compound is a high-affinity, high-efficacy agonist at the µ-opioid receptor (MOR), making it a valuable tool in opioid research. However, its utility can be influenced by its interactions with other opioid receptor subtypes, namely the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). These off-target interactions can have significant implications for experimental outcomes and the interpretation of results. This guide compares the binding affinity of this compound at these off-target receptors to that of the widely studied opioids, morphine and fentanyl.
Comparative Analysis of Receptor Binding Affinity
The primary off-target effects of this compound are mediated through its binding to DOR and KOR. The following table summarizes the binding affinities (Ki, in nM) of this compound, morphine, and fentanyl at the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| This compound | ~0.2 - 0.4 | ~15 - 25 | ~1.0 - 2.0 |
| Morphine | ~1 - 10 | ~200 - 1000 | ~300 - 2000 |
| Fentanyl | ~0.5 - 2.0 | ~100 - 500 | ~1000 - 5000 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis of values from multiple sources to provide a comparative overview.
From this data, it is evident that while this compound is most potent at the µ-opioid receptor, it displays significant affinity for the kappa-opioid receptor and, to a lesser extent, the delta-opioid receptor. In comparison, morphine and fentanyl exhibit considerably lower affinity for both delta and kappa receptors, making them more selective for the µ-opioid receptor in terms of binding.
Functional Activity at On- and Off-Target Receptors
Beyond binding affinity, it is crucial to assess the functional activity of a compound at its target receptors. This is often achieved through GTPγS binding assays, which measure the activation of G-proteins following receptor agonism.
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Full Agonist | Partial Agonist | Full Agonist |
| Morphine | Full Agonist | Weak Partial Agonist / Antagonist | Weak Partial Agonist / Antagonist |
| Fentanyl | Full Agonist | Negligible Agonist Activity | Negligible Agonist Activity |
This compound acts as a full agonist at both MOR and KOR and a partial agonist at DOR. This profile contrasts with morphine and fentanyl, which are primarily MOR agonists with weak or negligible activity at DOR and KOR at physiologically relevant concentrations.
The Emerging Role of β-Arrestin Recruitment
Modern GPCR pharmacology recognizes that receptor activation can lead to signaling through G-protein dependent and β-arrestin dependent pathways. The latter is associated with receptor desensitization, internalization, and the activation of distinct downstream signaling cascades. "Biased agonists" are compounds that preferentially activate one pathway over the other.
Currently, there is a lack of publicly available data on the β-arrestin recruitment profile of this compound. However, it is a critical parameter to consider for a comprehensive understanding of its off-target effects. For comparison, some synthetic opioids have been characterized as "G-protein biased," showing potent G-protein activation with minimal β-arrestin recruitment, a profile hypothesized to be associated with a reduced side-effect profile. Further investigation into this compound's β-arrestin signaling is warranted.
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below to ensure reproducibility and aid in the design of new experiments.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)
-
Test compound (this compound, morphine, or fentanyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest and associated G-proteins
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound (this compound, morphine, or fentanyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Pre-incubate the plate for a short period (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate for a defined time (e.g., 60 minutes at 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (Conceptual)
This assay quantifies the interaction between an activated GPCR and β-arrestin. A common method is the PathHunter® enzyme fragment complementation (EFC) assay.
Principle: The opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a chemiluminescent signal.
General Procedure:
-
Plate cells engineered to express the tagged receptor and β-arrestin.
-
Add varying concentrations of the test compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagent containing the enzyme substrate.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal against the logarithm of the agonist concentration to determine the EC50 and Emax values.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: G-protein signaling pathway of opioid receptors.
Caption: General experimental workflow for cell-based assays.
Caption: β-Arrestin recruitment and signaling pathway.
Unraveling the Antinociceptive Profile of BU72: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive effects of BU72, a potent morphinan (B1239233) derivative, with other well-established opioid analgesics. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism, this document aims to be a valuable resource for researchers investigating novel pain therapeutics.
Comparative Analysis of Antinociceptive Potency
For a comprehensive comparison, the following tables summarize the available quantitative data for the widely used opioids, buprenorphine and morphine, in two standard animal models of nociception: the hot plate test and the acetic acid-induced writhing test.
Data Presentation: Antinociceptive Efficacy (ED50) in Rodent Models
| Compound | Hot Plate Test (mg/kg, i.v.) in Mice | Reference |
| Buprenorphine | 0.0084 - 0.16 | [3] |
| Morphine | ~5-10 (s.c.) | [1] |
| Compound | Acetic Acid-Induced Writhing Test (mg/kg, i.v.) in Mice | Reference |
| Buprenorphine | 0.0084 | [3] |
Understanding the Mechanism: Signaling Pathways of this compound
This compound exerts its potent antinociceptive effects primarily through its high-affinity binding to and activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Experimental Protocols
To ensure the reproducibility of antinociceptive studies, detailed and standardized experimental protocols are crucial. Below are the methodologies for two commonly employed tests to assess the efficacy of analgesic compounds.
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.
Objective: To measure the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent observation cylinder to confine the mouse on the heated surface.
-
Timer.
-
Experimental animals (mice).
-
Test compounds (e.g., this compound, buprenorphine, morphine) and vehicle control.
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer immediately.
-
Observation: Observe the mouse for nociceptive responses, which include licking or shaking of the paws, or jumping.
-
Recording: Stop the timer as soon as a nociceptive response is observed and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the test compound or vehicle control through the desired route (e.g., subcutaneous, intravenous).
-
Post-treatment Latency: At predetermined time points after drug administration, repeat the hot plate test and record the latency for each mouse.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical nociception model used to screen for analgesic activity, particularly against visceral pain.
Objective: To quantify the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Acetic acid solution (e.g., 0.6% in saline).
-
Syringes and needles for injection.
-
Observation chambers.
-
Timer.
-
Experimental animals (mice).
-
Test compounds and vehicle control.
Procedure:
-
Acclimatization: House the mice in the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle control.
-
Induction of Writhing: After a specific pretreatment time (e.g., 30 minutes), inject the acetic acid solution intraperitoneally.
-
Observation Period: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the timer for a defined period (e.g., 20 minutes).
-
Quantification: Count the number of writhes, characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs, during the observation period.
-
Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing in the drug-treated groups compared to the vehicle control group.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the antinociceptive effects of this compound with an alternative compound.
References
A Comparative Guide to the Cross-Validation of BU72 Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BU72, a potent morphinan (B1239233) agonist, across various cell systems. It includes supporting experimental data, detailed protocols for key assays, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of studies involving this compound.
Introduction
This compound is a high-affinity and high-efficacy agonist for the μ-opioid receptor (μOR), a G protein-coupled receptor (GPCR).[1] It also demonstrates agonist activity at kappa-opioid receptors (κOR) and partial agonist activity at delta-opioid receptors (δOR).[2][3][4] Its primary mechanism of action involves the activation of Gi/o-coupled μ-opioid receptors, which leads to the modulation of downstream signaling pathways.[1][5] Given its potent and long-lasting effects, this compound is a valuable tool in pain research and for studying opioid receptor function.[3][6] Cross-validation of its activity in different cell lines is crucial for obtaining reliable and reproducible data, as the cellular context, including receptor expression levels, can influence experimental outcomes.[5] Commonly used cell lines for these studies include Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.[2][5]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at opioid receptors from various sources, including transfected cell lines and native tissues. Lower Ki and EC50 values are indicative of higher binding affinity and potency, respectively.
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Ligand | Cell/System | Ki (nM) | References |
| μ-Opioid Receptor (μOR) | [3H]-Diprenorphine | Purified μOR with Gi protein | ~0.01 | [1][6] |
| μ-Opioid Receptor (μOR) | Not Specified | Crude brain membranes | 0.15 | [1][5][6] |
| μ-Opioid Receptor (μOR) | Not Specified | Transfected cell membranes | < 0.15 | [1][6] |
| μ-Opioid Receptor (μOR) | [3H]-Diprenorphine | HEK293 membranes | 0.021 | [5] |
Table 2: this compound Functional Potency (EC50) at Opioid Receptors
| Receptor Subtype | Assay | EC50 (nM) | References |
| μ-Opioid Receptor (μOR) | Agonist Activity | 0.054 | [1] |
| κ-Opioid Receptor (κOR) | Agonist Activity | 0.033 | [1] |
| δ-Opioid Receptor (δOR) | Partial Agonist Activity | 0.58 | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of this compound's activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
BU72: A Comparative Analysis of Efficacy in Thermal versus Chemical Nociception Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antinociceptive efficacy of BU72, a potent μ-opioid receptor agonist, in established preclinical models of thermal and chemical pain. The data presented herein is intended to inform researchers and drug development professionals on the analgesic profile of this compound.
Summary of this compound's Antinociceptive Efficacy
The following table summarizes the reported in vivo efficacy of this compound in a common thermal nociception model. Data for a direct comparison in a chemical nociception model from the same study is not available; however, qualitative reports confirm its high efficacy in models such as the formalin test.[1][3] For comparative context, data for the standard opioid agonist, morphine, is included where available.
| Compound | Thermal Nociception (Hot Plate Test) ED₅₀ (mg/kg, s.c. in mice) | Chemical Nociception (e.g., Formalin Test) ED₅₀ |
| This compound | Significantly more potent than morphine (specific ED₅₀ not provided)[4] | Highly potent (specific ED₅₀ not provided)[1][3] |
| Morphine | ~1 - 10[4] | ED₅₀ in second phase: 3.52 mg/kg (s.c. in mice)[4] |
Note: The lack of directly comparable ED₅₀ values for this compound in both models from a single source highlights a gap in the published literature and underscores the need for further head-to-head comparative studies.
Experimental Methodologies
The data presented is derived from standard preclinical models of nociception. The following are detailed protocols for the hot plate test (thermal nociception) and the formalin test (chemical nociception).
Hot Plate Test (Thermal Nociception)
The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[5]
Objective: To determine the latency of a nociceptive response to a constant temperature thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent observation cylinder
-
Test animals (e.g., mice)
-
This compound and vehicle control solution
-
Stopwatch
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline latency is determined for each animal by placing it on the hot plate within the transparent cylinder and recording the time taken to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered this compound or a vehicle control via a specified route (e.g., subcutaneously).
-
At predetermined time points following administration, the animals are again placed on the hot plate, and the response latency is measured.
-
The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test (Chemical Nociception)
The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response, allowing for the differentiation between neurogenic (first phase) and inflammatory (second phase) pain mechanisms.[3]
Objective: To quantify the duration of nocifensive behaviors following the injection of a dilute formalin solution.
Materials:
-
Dilute formalin solution (e.g., 1-5% in saline)
-
Microsyringe for injection
-
Transparent observation chambers
-
Test animals (e.g., mice)
-
This compound and vehicle control solution
-
Stopwatch
Procedure:
-
Animals are habituated to the observation chambers.
-
A small volume (e.g., 20 µL) of formalin solution is injected into the plantar surface of a hind paw.
-
Immediately following the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
This compound or a vehicle control is administered at a specified time before the formalin injection.
-
The analgesic effect is determined by the reduction in the duration of licking/biting behavior in the treated groups compared to the control group.
Signaling Pathway and Experimental Workflows
The antinociceptive effects of this compound are primarily mediated through its interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR).
This compound Signaling Pathway at the μ-Opioid Receptor
Caption: Simplified signaling cascade of this compound at the μ-opioid receptor.
Experimental Workflow: Thermal Nociception (Hot Plate Test)
Caption: Procedural flow for the hot plate thermal nociception assay.
Experimental Workflow: Chemical Nociception (Formalin Test)
Caption: Procedural flow for the formalin-induced chemical nociception assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of BU72 and Other Morphinan Derivatives for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the morphinan (B1239233) derivative BU72 with other key morphinans, including the full agonist etorphine, the partial agonist buprenorphine, the classical opioid morphine, and antagonist derivatives of naltrexone (B1662487). This document is intended to serve as a resource for researchers in selecting appropriate compounds for preclinical studies by presenting key in vitro and in vivo pharmacological data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Executive Summary
This compound is a potent morphinan derivative with a complex pharmacological profile, characterized by high affinity and efficacy at the µ-opioid receptor (MOR). It also displays partial agonist activity at the δ-opioid receptor (DOR) and full agonist activity at the κ-opioid receptor (KOR).[1][2] Its high potency translates to significant, long-lasting antinociceptive effects in animal models. However, this potent analgesia is accompanied by severe respiratory depression, a major limiting factor for its clinical development.[3] This guide compares the pharmacological properties of this compound with other morphinan derivatives to provide a framework for understanding its unique characteristics and potential research applications.
Data Presentation: Quantitative Comparison of Morphinan Derivatives
The following tables summarize the in vitro and in vivo pharmacological data for this compound and a selection of other morphinan derivatives. It is important to note that values can vary between studies due to different experimental conditions.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) of Morphinan Derivatives at Opioid Receptors
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| This compound | 0.1 - 0.4 | Partial Agonist | Full Agonist | [3] |
| Morphine | 1 - 10 | ~200 | ~300 | [3][4] |
| Buprenorphine | <1 | ~5 | ~10 | [5][6] |
| Etorphine | Potent Agonist | Potent Agonist | Potent Agonist | [5][7][8] |
| Naltrexone | High Affinity Antagonist | Antagonist | Antagonist | [9][10] |
| Norbuprenorphine | High Affinity | High Affinity | High Affinity | [3] |
Table 2: In Vitro Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of Morphinan Derivatives in GTPγS Binding Assays
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference(s) |
| This compound | MOR | Potent Agonist | High Efficacy | [1] |
| Morphine | MOR | 20 - 100 | ~60-80% | [7][11] |
| Buprenorphine | MOR | 2.6 - 10.2 | 20 - 29% (Partial Agonist) | [5] |
| Etorphine | MOR | Highly Potent | Full Agonist | [5][7] |
| Norbuprenorphine | MOR | Potent | Moderate Efficacy | [3] |
| Norbuprenorphine | DOR | Potent | Full Agonist | [3] |
Table 3: In Vivo Analgesic Potency (ED₅₀, mg/kg) of Morphinan Derivatives in the Mouse Hot Plate Test
| Compound | ED₅₀ (mg/kg, s.c.) | Reference(s) |
| This compound | Highly Potent | [1] |
| Morphine | 2.6 - 4.9 | [12][13] |
| Buprenorphine | 0.067 (writhing test) | [3] |
| Etorphine | More potent than Dihydroetorphine | [14] |
| Norbuprenorphine | 0.21 (writhing test) | [3] |
Table 4: Comparative Respiratory Depression of Morphinan Derivatives
| Compound | Respiratory Depression Profile | Reference(s) |
| This compound | Significant and dose-dependent | [3] |
| Morphine | Dose-dependent, significant at analgesic doses | [15][16] |
| Buprenorphine | Ceiling effect on respiratory depression | [1] |
| Fentanyl (for comparison) | Rapid and potent respiratory depression | [15][17] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of µ-opioid receptor agonists, the experimental workflow for a competitive radioligand binding assay, and the workflow for a GTPγS binding assay.
Caption: Canonical G-protein signaling pathway of µ-opioid receptor agonists.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol is for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for an opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand with known affinity for the receptor (e.g., [³H]DAMGO for MOR)
-
Unlabeled test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[18]
[³⁵S]GTPγS Binding Assay for Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)
This assay measures the functional activation of G-proteins by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor and G-proteins
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Guanosine diphosphate (B83284) (GDP)
-
Unlabeled GTPγS (for determining non-specific binding)
-
Test agonist (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test agonist.
-
Pre-incubation: Add the cell membrane preparation and pre-incubate to allow for agonist binding.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding to activated G-proteins. Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Quantify the radioactivity on the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).[7][10][15]
Hot Plate Test for Analgesia in Mice
This is a common behavioral assay to assess the analgesic effects of compounds against thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the mouse on the hot plate
-
Timer
-
Test compound (e.g., this compound) and vehicle control
-
Mice
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room.
-
Baseline Latency: Place each mouse individually on the hot plate (set to a constant temperature, e.g., 52-55°C) and start the timer.[1][19] Record the latency to the first sign of nociception, which can be paw licking, paw shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[1][19]
-
Drug Administration: Administer the test compound or vehicle to the mice (e.g., via subcutaneous injection).
-
Post-treatment Latency: At various time points after drug administration, place the mice back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED₅₀ value, which is the dose of the drug that produces a 50% MPE.[20]
Whole-Body Plethysmography for Respiratory Function in Mice
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals to assess respiratory depression.[21][22][23][24][25]
Materials:
-
Whole-body plethysmography chamber
-
Pressure transducer
-
Data acquisition and analysis software
-
Test compound and vehicle control
-
Mice
Procedure:
-
Acclimation: Place the mouse in the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes) until it is calm.
-
Baseline Recording: Record the respiratory parameters (e.g., respiratory rate, tidal volume, minute volume) for a baseline period.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Recording: Place the mouse back in the chamber and record the respiratory parameters at various time points after drug administration.
-
Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to quantify the degree of respiratory depression. Parameters such as a decrease in respiratory rate and minute volume are indicative of respiratory depression.[15][22]
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-constrained orvinols as analogs of buprenorphine: differences in opioid activity related to configuration of C(20) hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etorphine [chemeurope.com]
- 8. Etorphine - Wikipedia [en.wikipedia.org]
- 9. The structure-action relationship and kinetics of some naloxone and naltrexone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic substances with morphine-like effect; relationship between chemical structure and analgesic action. | Semantic Scholar [semanticscholar.org]
- 14. Etorphines: mu-opioid receptor-selective antinociception and low physical dependence capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anesthesiologynews.com [anesthesiologynews.com]
- 17. Opioid Receptor Signal Transduction Mechanisms | Semantic Scholar [semanticscholar.org]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Assessment of Routine Procedure Effect on Breathing Parameters in Mice by Using Whole-Body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BU72: A Guide to Safety and Compliance
Understanding BU72: Chemical and Pharmacological Profile
This compound is a bridged pyrrolidinomorphinan derivative that acts as a high-efficacy, long-lasting mu-opioid receptor (μOR) agonist.[1][2] It also exhibits partial agonism at the delta-opioid receptor (δOR) and full agonism at the kappa-opioid receptor (κOR) in vitro.[1][2][3] Its high potency necessitates strict adherence to safety protocols during handling and disposal to prevent accidental exposure, which could lead to severe respiratory depression, sedation, and potentially fatal overdose.[1]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H32N2O2 |
| Molecular Weight | 428.6 g/mol [4] |
| CAS Number | 173265-76-4[3][4] |
| Appearance | Not specified, handle as a potent solid |
Opioid Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy |
| μ-Opioid Receptor (μOR) | Nanomolar to picomolar range | 0.054 nM[3] | High-efficacy full agonist[2] |
| δ-Opioid Receptor (δOR) | - | 0.58 nM[3] | Partial agonist[2] |
| κ-Opioid Receptor (κOR) | - | 0.033 nM[3] | Full agonist[2] |
Experimental Protocols for Opioid Receptor Binding and Functional Assays
The following are generalized methodologies for experiments cited in the characterization of this compound:
Radioligand Binding Assays: These assays are performed to determine the binding affinity (Ki) of this compound for opioid receptors. The general procedure involves:
-
Preparation of cell membranes expressing the opioid receptor of interest.
-
Incubation of the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for μOR) and varying concentrations of the competitor ligand (this compound).
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of radioactivity to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculation of the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays: These functional assays measure the ability of an agonist to activate G-protein-coupled receptors. The protocol typically includes:
-
Incubation of cell membranes expressing the opioid receptor with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation of bound and free [³⁵S]GTPγS.
-
Quantification of the bound [³⁵S]GTPγS to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Proper Disposal Procedures for this compound
The disposal of this compound must be managed as hazardous chemical waste. The following step-by-step guide outlines the necessary procedures.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
2. Waste Segregation and Containerization:
-
Segregate this compound waste: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Use compatible containers: Collect this compound waste in a designated, leak-proof container with a secure screw-on cap.[6] The original container is ideal if it is in good condition.[7][8] Avoid using food containers.[7]
-
Solid Waste:
-
Liquid Waste:
-
Sharps: All sharps contaminated with this compound must be placed in a designated sharps container.[6]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Potent Opioid," "Toxic").[8][9]
-
Include the name of the principal investigator and the date the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA).
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[7]
5. Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Do not dispose of this compound down the drain or in regular trash. [10]
-
Do not allow this compound waste to evaporate in a fume hood. [7]
Logical Workflow for this compound Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the complex morphinan derivative this compound as a high efficacy, long-lasting mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 173265-76-4|DC Chemicals [dcchemicals.com]
- 4. BU 72 | 173265-76-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling BU72
Hazard Identification and Risk Assessment
BU72 is a potent µ-opioid receptor agonist. The primary hazards are:
-
Acute Toxicity: Inhalation, ingestion, or dermal absorption can lead to severe respiratory depression, sedation, and potentially fatal overdose.
-
Aerosolization Hazard: As a powder, this compound can be easily aerosolized, creating a significant inhalation risk.
A thorough risk assessment must be conducted before any procedure involving this compound. This assessment should consider the quantity of the substance, the specific procedure (e.g., weighing, dissolution), and the potential for generating dust or aerosols.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory when working with this compound. The following table summarizes the required PPE for different levels of exposure risk.
| Exposure Risk Level | Task Example | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Moderate Risk | Handling sealed containers, preparing for work in a containment hood. | Double nitrile gloves, disposable gown or lab coat, full-length pants, and closed-toe shoes. | Safety glasses with side shields. | Not generally required if no risk of aerosolization. |
| High Risk | Weighing, aliquoting, or any manipulation of powdered this compound. | Double nitrile gloves, disposable coveralls (e.g., Tyvek®), and shoe covers. | Goggles or a full-face shield.[1][2] | A fit-tested N95, N100, P100, or R100 filtering facepiece respirator is the minimum requirement.[3] A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.[3] |
Occupational Exposure Limits for Potent Opioids (as a reference):
| Compound | Time-Weighted Average Occupational Exposure Limit (OEL-TWA) |
| Fentanyl | 0.1 µg/m³[4][5] |
| Sufentanil | 0.032 µg/m³[4][5] |
| Alfentanil | 1 µg/m³[4][5] |
Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
3.1. Materials and Equipment
-
This compound powder in a sealed container
-
Analytical balance inside a certified chemical fume hood or similar containment enclosure
-
Spatula and weighing paper
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Vortex mixer
-
Pipettes and pipette tips
-
Secondary containment for transport
-
Waste disposal bags for contaminated PPE and materials
3.2. Procedure
-
Preparation:
-
Ensure a trained second person is aware of the procedure and is available to assist in case of an emergency.
-
Don the appropriate high-risk PPE as detailed in the table above.
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Place all necessary equipment into the fume hood before starting.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated spatula to transfer a small amount of powder to the weighing paper on the analytical balance.
-
Avoid any sudden movements that could aerosolize the powder.
-
Once the desired weight is obtained, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a pre-labeled vial.
-
Using a pipette, add the appropriate volume of solvent to the vial.
-
Securely cap the vial.
-
Vortex the vial until the this compound is completely dissolved.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment with a suitable solvent.
-
Place all disposable items (weighing paper, pipette tips, gloves) into a designated hazardous waste bag inside the fume hood.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste bag.
-
Wash hands thoroughly with soap and water.[2] Do not use alcohol-based hand sanitizers as they may enhance skin absorption of opioids.[1][4]
-
Emergency Procedures
-
Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water.[2]
-
Eye: Flush eyes with water for at least 15 minutes.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety personnel.
-
-
Spill:
-
Evacuate the immediate area.
-
Alert others and the laboratory supervisor.
-
Only trained personnel with appropriate PPE should clean up the spill using an opioid-specific spill kit.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste:
-
All contaminated PPE, weighing papers, pipette tips, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a designated, sealed hazardous waste container.
-
-
Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Alternatively, utilize DEA-registered collection sites or approved mail-back programs if available for research chemicals.[6] Flushing is not recommended for laboratory waste.
-
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Potent Opioid this compound.
References
- 1. wisdoj.gov [wisdoj.gov]
- 2. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 3. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oklahomapoison.org [oklahomapoison.org]
- 6. gao.gov [gao.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
